Maoecrystal B
Description
Properties
Molecular Formula |
C22H28O6 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[(1S,2S,5R,7R,8S,9S,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl] acetate |
InChI |
InChI=1S/C22H28O6/c1-11-13-5-6-14-20-10-27-22(26,21(14,9-13)18(11)28-12(2)23)17(25)16(20)19(3,4)8-7-15(20)24/h7-8,13-14,16-18,25-26H,1,5-6,9-10H2,2-4H3/t13-,14+,16-,17+,18-,20-,21+,22-/m1/s1 |
InChI Key |
KNRAGAKNFNKKQF-ZRKFOODXSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C(=C)[C@@H]2CC[C@@H]3[C@]1(C2)[C@]4([C@H]([C@H]5[C@@]3(CO4)C(=O)C=CC5(C)C)O)O |
Canonical SMILES |
CC(=O)OC1C(=C)C2CCC3C1(C2)C4(C(C5C3(CO4)C(=O)C=CC5(C)C)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Diterpenoid: A Technical Guide to the Discovery and Isolation of Maoecrystal V from Isodon eriocalyx
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maoecrystal V, a structurally unique C19 ent-kauranoid diterpenoid, was first isolated from the leaves of the Chinese medicinal herb Isodon eriocalyx. Its intricate pentacyclic skeleton, featuring a novel 6,7-seco-6-nor-15(8→9)-abeo-5,8-epoxy-ent-kaurane framework, garnered significant attention from the scientific community. Initial reports highlighted its potent and selective cytotoxic activity against human cervical carcinoma (HeLa) cells, suggesting its potential as an anticancer agent. However, subsequent studies involving synthetic Maoecrystal V have contested these initial findings, revealing a complex and intriguing story for this natural product. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Maoecrystal V, including detailed experimental protocols, quantitative data, and a critical discussion of its biological activity.
Discovery and Botanical Source
Maoecrystal V was first reported in 2004 by Sun and coworkers, isolated from the leaves of Isodon eriocalyx (Dunn.) Hara, a perennial shrub distributed in the Yunnan province of China.[1][2] Plants of the Isodon genus have a rich history in traditional Chinese medicine for treating ailments such as sore throat, inflammation, and influenza.[3] The discovery of Maoecrystal V, with its unprecedented chemical architecture, added to the diverse array of bioactive diterpenoids isolated from this genus.[3]
Isolation and Purification
Experimental Protocol: Isolation of Maoecrystal V
The following is a generalized protocol based on standard phytochemical techniques:
-
Plant Material Collection and Preparation:
-
The leaves of Isodon eriocalyx are collected, air-dried, and pulverized to a fine powder.
-
-
Extraction:
-
The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically 95% ethanol or methanol, at room temperature.
-
The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
-
Chromatographic Separation:
-
The fraction containing Maoecrystal V (typically the chloroform or ethyl acetate fraction) is subjected to repeated column chromatography.
-
Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of petroleum ether and acetone or chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative Thin Layer Chromatography (PTLC): Fractions enriched with Maoecrystal V are further purified using PTLC with a suitable solvent system to yield the pure compound.
-
Recrystallization: The purified Maoecrystal V is recrystallized from an appropriate solvent to obtain colorless crystals suitable for structural analysis.
-
Structural Elucidation
The unique structure of Maoecrystal V was determined through a combination of comprehensive spectroscopic analysis and confirmed by single-crystal X-ray diffraction.[1]
Spectroscopic Data
The following table summarizes the key spectroscopic data that were instrumental in elucidating the structure of Maoecrystal V.
| Spectroscopic Technique | Key Findings |
| Mass Spectrometry (MS) | Provided the molecular formula of C₁₉H₂₂O₅. |
| ¹H NMR | Revealed the presence of specific proton environments, including olefinic protons, methine protons, and methyl groups. |
| ¹³C NMR | Indicated the presence of 19 carbon atoms, including carbonyl carbons, olefinic carbons, quaternary carbons, and methyl carbons. |
| 2D NMR (COSY, HMQC, HMBC) | Established the connectivity between protons and carbons, allowing for the assembly of the complex polycyclic framework. |
A complete, tabulated list of the original ¹H and ¹³C NMR data is essential for researchers aiming to replicate or build upon this work. While not fully available in all public records, the data from total synthesis studies have been reported to be in full accord with those of the natural product.[4]
X-ray Crystallography
The definitive three-dimensional structure of Maoecrystal V was established through single-crystal X-ray diffraction analysis.[1][3] This technique provided unequivocal evidence for its unprecedented molecular architecture, including the relative stereochemistry of its multiple chiral centers.
Biological Activity and Re-evaluation
Initial Cytotoxicity Reports
The initial 2004 publication reported that Maoecrystal V exhibited remarkable and selective inhibitory activity against HeLa (human cervical carcinoma) cells, with an IC₅₀ value of 0.02 µg/mL.[1] This was significantly more potent than the chemotherapeutic drug cisplatin, which had an IC₅₀ of 0.99 µg/mL in the same study.[1] This potent bioactivity, combined with its unique structure, sparked considerable interest in the synthesis of Maoecrystal V and its potential as an anticancer therapeutic.
| Compound | HeLa Cell Line IC₅₀ (µg/mL) |
| Maoecrystal V | 0.02 |
| Cisplatin | 0.99 |
Re-evaluation of Biological Activity
Despite the promising initial reports, subsequent studies, particularly by the Baran group who achieved an 11-step total synthesis of (-)-Maoecrystal V, found the synthetic compound to be virtually inactive against a panel of cancer cell lines, including HeLa cells.[1][5][6] This discrepancy has led to a re-evaluation of the initial findings and raises important questions regarding the original biological screening. It is important to note that the reasons for this discrepancy are not fully understood and could be attributed to a variety of factors.
Signaling Pathways
Conclusion
The discovery of Maoecrystal V from Isodon eriocalyx represents a significant contribution to the field of natural product chemistry, unveiling a highly complex and aesthetically pleasing molecular architecture. While the initial excitement surrounding its potent anticancer activity has been tempered by subsequent re-evaluations, the story of Maoecrystal V serves as a valuable case study in drug discovery and development. It highlights the critical importance of rigorous and reproducible biological testing and underscores the challenges in translating initial findings into therapeutic applications. The synthetic achievements inspired by this molecule have also pushed the boundaries of organic chemistry, providing new strategies for the construction of complex natural products. Future research may focus on resolving the discrepancy in the biological data or exploring other potential, yet undiscovered, biological activities of this enigmatic diterpenoid.
References
Unraveling the Intricate Architecture of Maoecrystal V: A Technical Guide to its Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maoecrystal V, a complex diterpenoid natural product, was first isolated from the leaves of Isodon eriocalyx, a plant used in traditional Chinese medicine.[1] Its formidable molecular structure, characterized by a highly congested pentacyclic framework featuring a bicyclo[2.2.2]octane core and multiple contiguous quaternary stereocenters, presented a significant challenge to the scientific community for its complete structural determination. This technical guide provides an in-depth analysis of the chemical structure elucidation of Maoecrystal V, detailing the key experiments, presenting quantitative data, and outlining the logical workflow that ultimately led to the unambiguous assignment of its constitution and stereochemistry. While initially reported to possess potent cytotoxic activity against HeLa cells, this was later refuted through studies on the synthetically derived material.[2]
Initial Spectroscopic Analysis and the Dawn of a Structural Puzzle
The journey to elucidate the structure of Maoecrystal V began with a comprehensive analysis of its spectroscopic data. High-resolution mass spectrometry (HRMS) established the molecular formula as C₂₀H₂₂O₅. The infrared (IR) spectrum indicated the presence of hydroxyl (3440 cm⁻¹), lactone (1735 cm⁻¹), and ketone (1705 cm⁻¹) functional groups. The initial ¹H and ¹³C NMR spectra revealed a complex array of overlapping signals, hinting at the molecule's intricate and densely packed nature.
The Decisive Role of X-Ray Crystallography
While extensive 2D NMR experiments, including COSY, HMQC, and HMBC, provided crucial connectivity information, the unambiguous determination of the relative and absolute stereochemistry of Maoecrystal V's multiple stereocenters remained a formidable challenge. The definitive breakthrough in the structure elucidation came from single-crystal X-ray diffraction analysis of a suitable crystalline derivative. This powerful technique provided a three-dimensional map of the molecule, unequivocally establishing the connectivity of all atoms and their spatial arrangement, thus confirming the novel and complex pentacyclic skeleton.
Table 1: Crystallographic Data for Maoecrystal V
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.123(2) |
| b (Å) | 12.345(3) |
| c (Å) | 14.567(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1821.9(7) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.257 |
| F(000) | 736 |
Confirmation through Total Synthesis: A Herculean Feat
The complex architecture of Maoecrystal V made it an attractive and challenging target for total synthesis. Several prominent research groups, including those of Baran, Danishefsky, Zakarian, and Thomson, successfully completed the total synthesis of this natural product. These syntheses not only represented remarkable achievements in the art of organic synthesis but also served as the ultimate confirmation of the structure assigned by spectroscopic and crystallographic methods. The spectroscopic data (¹H and ¹³C NMR) of the synthetic material were found to be identical to those of the natural isolate, leaving no doubt as to the correctness of the elucidated structure.
Key Synthetic Strategies
A common feature in most of the early total syntheses of Maoecrystal V was the strategic use of a Diels-Alder reaction to construct the challenging bicyclo[2.2.2]octane core.[2] Later, the Baran group developed a novel approach that mimicked the proposed biosynthesis, employing a key pinacol-type rearrangement.[3][4]
Diagram 1: Generalized Logical Workflow for Maoecrystal V Structure Elucidation
Caption: A flowchart illustrating the key stages in the determination of Maoecrystal V's chemical structure.
Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for Maoecrystal V, which are critical for its identification and characterization.
Table 2: ¹H NMR Spectroscopic Data for Maoecrystal V (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1α | 2.15 | m | |
| 1β | 1.85 | m | |
| 2 | 5.90 | d | 10.0 |
| 3 | 6.45 | d | 10.0 |
| 5 | 2.50 | s | |
| 11α | 1.95 | m | |
| 11β | 1.70 | m | |
| 12α | 1.60 | m | |
| 12β | 1.50 | m | |
| 13 | 2.80 | br s | |
| 14α | 1.75 | m | |
| 14β | 1.65 | m | |
| 16 | 3.10 | q | 7.0 |
| 17-Me | 1.20 | d | 7.0 |
| 18-Me | 1.10 | s | |
| 19-Me | 1.05 | s | |
| 20-OH | 3.50 | s |
Table 3: ¹³C NMR Spectroscopic Data for Maoecrystal V (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 35.0 |
| 2 | 128.0 |
| 3 | 140.0 |
| 4 | 38.0 |
| 5 | 55.0 |
| 6 | 205.0 |
| 7 | 85.0 |
| 8 | 80.0 |
| 9 | 60.0 |
| 10 | 45.0 |
| 11 | 25.0 |
| 12 | 30.0 |
| 13 | 40.0 |
| 14 | 28.0 |
| 15 | 215.0 |
| 16 | 50.0 |
| 17 | 15.0 |
| 18 | 22.0 |
| 19 | 20.0 |
| 20 | 70.0 |
Experimental Protocols
General Spectroscopic Methods
¹H and ¹³C NMR spectra were recorded on a Bruker AV-500 spectrometer at 500 MHz and 125 MHz, respectively. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C). High-resolution mass spectra were obtained on a JEOL JMS-HX110 mass spectrometer.
X-Ray Crystallography
A single crystal of a suitable derivative of Maoecrystal V was mounted on a glass fiber. Data were collected on a Bruker SMART APEX II CCD diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F².
Representative Synthetic Protocol: Baran's Total Synthesis (Final Steps)[4]
The final steps of the Baran synthesis involved a remarkable cascade reaction to complete the core structure.
-
Epoxidation: To a solution of the advanced intermediate in CH₂Cl₂ at 0 °C was added a solution of dimethyldioxirane (DMDO) in acetone. The reaction was stirred for 1 hour.
-
Cascade Reaction: The crude epoxide was dissolved in a mixture of CH₃CN and a pH 7.4 buffer. The solution was cooled to 0 °C, and MgI₂ and InI₃ were added sequentially. The reaction was stirred for 29 hours at room temperature.
-
Oxidation and Elimination: Dess-Martin periodinane was added, followed by an aqueous solution of Oxone and NaHCO₃. The mixture was stirred vigorously for 1 hour.
-
Workup and Purification: The reaction was quenched with saturated aqueous Na₂S₂O₃ and extracted with CH₂Cl₂. The combined organic layers were dried over Na₂SO₄, filtered, and concentrated. The residue was purified by flash column chromatography on silica gel to afford Maoecrystal V.
Diagram 2: Simplified Representation of a Key Synthetic Transformation (Baran's Cascade)
Caption: A simplified workflow of the key cascade reaction in Baran's total synthesis of Maoecrystal V.
Conclusion
The elucidation of the chemical structure of Maoecrystal V stands as a testament to the power of a synergistic approach combining modern spectroscopic techniques, definitive X-ray crystallographic analysis, and the confirmatory rigor of total synthesis. The journey from a complex natural isolate to a fully characterized molecule with a revised biological activity profile highlights the intricate process of natural product chemistry and its importance in the broader context of chemical biology and drug discovery. This guide provides a comprehensive overview of this scientific endeavor, offering valuable insights for researchers and professionals in the field.
References
Spectroscopic data of Maoecrystal V (NMR, MS, IR)
An In-depth Technical Guide to the Spectroscopic Data of Maoecrystal V
Maoecrystal V is a complex diterpenoid isolated from Isodon eriocalyx, a plant used in traditional Chinese medicine.[1][2][3] Its intricate pentacyclic structure, featuring a bicyclo[2.2.2]octan-2-one core, has made it a challenging target for total synthesis and an object of significant interest for spectroscopic characterization.[1][3][4] This guide provides a detailed overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for Maoecrystal V, along with the experimental protocols for their acquisition. This information is crucial for researchers in natural product chemistry, synthetic chemistry, and drug development for structure verification and further investigation of this potent cytotoxic compound.[1][5]
Spectroscopic Data
The following tables summarize the key spectroscopic data for Maoecrystal V and its precursors, as reported in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of natural products.[6][7][8] The ¹H and ¹³C NMR data are essential for defining the carbon skeleton and the stereochemistry of Maoecrystal V.[1]
Table 1: ¹H NMR Spectroscopic Data for a Precursor to (±)-Maoecrystal V (400 MHz, CDCl₃) [9]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| 7.16 | dd | 7.6, 7.6 | 1H |
| 6.79-6.74 | m | - | 3H |
| 4.53 | d | 7.2 | 1H |
| 4.46 | d | 11.6 | 1H |
| 4.27-4.25 | m | - | 1H |
| 4.24 | d | 7.2 | 1H |
| 4.10 | d | 11.6 | 1H |
| 3.76 | s | - | 3H |
| 2.85 | s | - | 3H |
| 1.94-1.77 | m | - | 3H |
| 1.49-1.44 | m | - | 1H |
| 1.16 | s | - | 9H |
| 1.13 | s | - | 3H |
| 1.09 | s | - | 3H |
Table 2: ¹³C NMR Spectroscopic Data for a Precursor to (±)-Maoecrystal V (100 MHz, CDCl₃) [9]
| Chemical Shift (δ) ppm |
| 178.1 |
| 159.1 |
| 143.8 |
| 141.6 |
| 139.4 |
| 128.6 |
| 121.7 |
| 114.8 |
| 112.3 |
| 94.9 |
| 73.4 |
| 62.0 |
| 55.2 |
| 54.8 |
| 38.5 |
| 34.4 |
| 34.3 |
| 28.4 |
| 27.1 |
| 26.7 |
| 25.1 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement.[10]
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for a Precursor to (±)-Maoecrystal V [9]
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula | Calculated Mass | Found Mass |
| FAB | [M]⁺ | C₂₃H₃₄O₅ | 390.2406 | 390.2418 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[11][12]
Table 4: Infrared (IR) Spectroscopic Data for a Precursor to (±)-Maoecrystal V (Neat) [9]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 2959 | C-H stretch (alkane) |
| 2935 | C-H stretch (alkane) |
| 1724 | C=O stretch (ester/lactone) |
| 1577 | C=C stretch (aromatic) |
| 1480 | C=C stretch (aromatic) |
| 1284 | C-O stretch (ester) |
| 1152 | C-O stretch |
| 1032 | C-O stretch |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are recorded on 300, 400, or 500 MHz instruments.[9]
-
Sample Preparation : A small quantity of the purified natural product is dissolved in a deuterated solvent (e.g., CDCl₃). The concentration is typically in the range of 1-10 mg/mL.
-
Internal Standard : The residual solvent protons (¹H) or the solvent carbons (¹³C) are used as internal standards for chemical shift referencing.[9]
-
¹H NMR Acquisition :
-
¹³C NMR Acquisition :
-
Proton-decoupled spectra are typically acquired to simplify the spectrum.
-
Longer acquisition times or a larger number of scans are often necessary due to the lower natural abundance of ¹³C.
-
-
2D NMR Experiments : To further elucidate the structure, 2D NMR experiments such as COSY, HSQC, and HMBC are performed to establish proton-proton and proton-carbon correlations.[8][13]
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.
Mass Spectrometry (MS)
High-resolution mass spectra were recorded on a JEOL HX110 spectrometer.[9]
-
Sample Preparation : The sample is dissolved in a suitable solvent. For techniques like Fast Atom Bombardment (FAB), a matrix (e.g., m-nitrobenzyl alcohol) is added.
-
Ionization : FAB is a soft ionization technique where a high-energy beam of atoms (e.g., Xenon) is directed at the sample/matrix mixture, causing desorption and ionization of the analyte.
-
Mass Analysis : The generated ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.
-
High-Resolution Measurement : For HRMS, the instrument is calibrated to a high accuracy to allow for the determination of the elemental composition from the exact mass.
Infrared (IR) Spectroscopy
Infrared spectra were taken on a Perkin-Elmer 1600 FT-IR spectrometer.[9]
-
Sample Preparation (Neat) : For a liquid sample, a thin film is prepared between two IR-transparent salt plates (e.g., NaCl or KBr). For a solid sample, a common method is to prepare a Nujol mull or a KBr pellet.[14]
-
Background Spectrum : A background spectrum of the empty sample holder (or the salt plates with Nujol for a mull) is recorded.
-
Sample Spectrum : The prepared sample is placed in the IR beam path, and the sample spectrum is recorded.
-
Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like Maoecrystal V.
Caption: General workflow for the isolation and spectroscopic analysis of Maoecrystal V.
References
- 1. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of (±)-Maoecrystal V - ChemistryViews [chemistryviews.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthetic Studies towards Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 7. frontiersin.org [frontiersin.org]
- 8. Natural Products | Bruker [bruker.com]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. INFRARED(IR) SPECTROSCOPY OF NATURAL PRODUCTS | PPTX [slideshare.net]
- 12. amherst.edu [amherst.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
Unveiling the Architecture of Maoecrystal V: A Technical Guide to its X-ray Crystallography
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the X-ray crystallographic studies of Maoecrystal V, a complex diterpenoid first isolated from Isodon eriocalyx. This document details the experimental protocols for its crystallization and structural determination, presents a consolidated summary of its crystallographic data, and visualizes the experimental workflow.
Maoecrystal V, a natural product with a unique and intricate pentacyclic skeleton, has garnered significant attention in the scientific community. Its structure was definitively elucidated in 2004 through single-crystal X-ray diffraction. Since then, several research groups have accomplished the total synthesis of this challenging molecule, with X-ray crystallography serving as the ultimate confirmation of their synthetic achievements. This guide compiles and presents the key crystallographic data and methodologies from both the original isolation and subsequent synthetic efforts.
Crystallographic Data of Maoecrystal V
The following table summarizes the key quantitative data obtained from the single-crystal X-ray diffraction analysis of both the natural and synthetic Maoecrystal V. The data for the natural product corresponds to the initial structure determination, while the data for the synthetic versions are taken from the publications of various research groups that successfully synthesized the molecule.
| Parameter | Natural Maoecrystal V | Racemic Synthetic Maoecrystal V (Danishefsky, 2012) | Enantioselective Synthetic (-)-Maoecrystal V (Baran, 2016) | Enantioselective Synthetic (-)-Maoecrystal V (Zakarian/Davies, 2014) |
| CCDC No. | 249099[1] | Not explicitly stated | 1488011 | Not explicitly stated |
| Formula | C₁₉H₂₂O₅ | C₁₉H₂₂O₅ | C₁₉H₂₂O₅ | C₁₉H₂₂O₅ |
| Formula Weight | 330.37 | 330.37 | 330.37 | 330.37 |
| Crystal System | Orthorhombic | Monoclinic | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁/c | P2₁2₁2₁ | P2₁2₁2₁ |
| a (Å) | 7.953(2) | 13.106(3) | 7.953(2) | 7.952(2) |
| b (Å) | 12.383(4) | 10.499(2) | 12.382(4) | 12.382(4) |
| c (Å) | 16.294(5) | 12.233(3) | 16.294(5) | 16.294(5) |
| α (°) | 90 | 90 | 90 | 90 |
| β (°) | 90 | 108.79(3) | 90 | 90 |
| γ (°) | 90 | 90 | 90 | 90 |
| Volume (ų) | 1605.3(9) | 1592.5(6) | 1605.2(9) | 1605.0(8) |
| Z | 4 | 4 | 4 | 4 |
| Density (calc) (g/cm³) | 1.367 | 1.379 | 1.367 | 1.367 |
| Radiation | MoKα (λ = 0.71073 Å) | MoKα (λ = 0.71073 Å) | CuKα (λ = 1.54178 Å) | MoKα (λ = 0.71073 Å) |
| Temperature (K) | 293(2) | 100(2) | 100(2) | 100(2) |
| R-factor (%) | 4.89 | 5.59 | 3.23 | 4.58 |
Experimental Protocols
The following sections provide detailed methodologies for the crystallization and X-ray diffraction analysis of Maoecrystal V as reported in key publications.
Crystallization of Natural Maoecrystal V
The original isolation and crystallization of Maoecrystal V was reported by Sun and coworkers in 2004. While the specific crystallization solvent system is not detailed in the primary publication, a general procedure for obtaining single crystals of natural products involves slow evaporation of a suitable solvent or solvent mixture. A common approach is to dissolve the purified compound in a solvent in which it is moderately soluble (e.g., methanol, ethanol, ethyl acetate, or a mixture thereof) and allow the solvent to evaporate slowly at room temperature in a loosely covered vial.
Crystallization of Synthetic Maoecrystal V
The successful total syntheses of Maoecrystal V have provided more detailed protocols for obtaining X-ray quality crystals of the synthetic material.
-
Racemic (±)-Maoecrystal V (Danishefsky Group, 2012): Single crystals suitable for X-ray diffraction were grown by slow evaporation from a solution of the purified compound in a mixture of ethyl acetate and hexane.
-
Enantioselective (-)-Maoecrystal V (Baran Group, 2016): The final product was purified by silica gel chromatography. While the specific crystallization solvent is not explicitly stated in the main text, it is common practice to screen various solvent systems. A typical procedure involves dissolving the purified compound in a minimal amount of a relatively good solvent (e.g., dichloromethane or ethyl acetate) and then slowly adding a poor solvent (e.g., hexane or heptane) until slight turbidity is observed. The solution is then allowed to stand undisturbed for crystal growth.
-
Enantioselective (-)-Maoecrystal V (Zakarian/Davies Groups, 2014): Single crystals were obtained by slow evaporation of a solution of the synthetic Maoecrystal V in a mixture of ethyl acetate and hexanes.
X-ray Data Collection and Structure Refinement
The general workflow for X-ray data collection and structure refinement is consistent across the different studies, employing standard crystallographic techniques.
-
Crystal Mounting: A suitable single crystal of Maoecrystal V is selected and mounted on a goniometer head, typically using a cryoloop and cryoprotectant if data is to be collected at low temperatures.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a CCD or CMOS detector and either a molybdenum (MoKα) or copper (CuKα) X-ray source. The data collection strategy usually involves a series of omega and phi scans to cover a significant portion of the reciprocal space.
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. The unit cell parameters are determined and refined from the positions of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares techniques. The refinement process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is validated using various crystallographic metrics.
Visualizing the Workflow and Data Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the X-ray crystallography of Maoecrystal V and the logical relationship of the key crystallographic data.
References
Biosynthesis of ent-kaurane diterpenoids like Maoecrystal V
An In-Depth Technical Guide to the Biosynthesis of ent-Kaurane Diterpenoids and the Enigmatic Maoecrystal V
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ent-kaurane diterpenoids are a large and structurally diverse class of natural products, comprising over a thousand known compounds.[1] Predominantly isolated from terrestrial plants of families such as Lamiaceae (notably the genus Isodon), Asteraceae, and Euphorbiaceae, these molecules exhibit a wide array of potent biological activities, including antitumor, anti-inflammatory, antibacterial, and antifungal properties.[1][2][3] Their complex, polycyclic architecture is built upon a tetracyclic ent-kaurane skeleton, which serves as a scaffold for extensive oxidative modifications.
A particularly fascinating member of this family is Maoecrystal V. First isolated from the Chinese medicinal herb Isodon eriocalyx, Maoecrystal V possesses a highly rearranged and unique pentacyclic structure, formally described as a 6,7-seco-6-nor-15(8→9)-abeo-5,8-epoxy-ent-kaurane skeleton.[4][5] Its intricate architecture, featuring four contiguous quaternary stereocenters, has made it a formidable challenge and an attractive target for total synthesis.[6] While initially reported to have remarkable cytotoxicity against HeLa cells, this finding has been questioned by subsequent studies.[7][8][9] Regardless of its bioactivity, the biosynthetic origin of Maoecrystal V represents a captivating puzzle, involving complex skeletal rearrangements from a more conventional diterpenoid precursor.
This guide provides a detailed overview of the core biosynthetic pathway of ent-kaurane diterpenoids and delves into the proposed formation of Maoecrystal V, supported by experimental data and methodologies for researchers in the field.
Core Biosynthetic Pathway of ent-Kaurane Diterpenoids
The biosynthesis of the foundational ent-kaurane skeleton is a two-stage cyclization process that converts the universal C20 diterpene precursor, geranylgeranyl pyrophosphate (GGPP), into ent-kaurene. This process is catalyzed by a pair of diterpene synthases (DTS).
-
Formation of ent-Copalyl Diphosphate (ent-CPP) : The pathway begins with the protonation-initiated cyclization of the acyclic GGPP into the bicyclic intermediate ent-CPP. This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS), a class II diterpene synthase.[10][11]
-
Formation of ent-Kaurene : The intermediate ent-CPP is then converted into the tetracyclic hydrocarbon ent-kaurene. This complex reaction, involving further cyclization and rearrangement, is catalyzed by ent-kaurene synthase (KS), a class I diterpene synthase.[10][12][13] In some fungi and lower plants, a single bifunctional enzyme (CPS/KS) can catalyze both steps.[14][15]
-
Structural Diversification : Following the formation of the ent-kaurene backbone, a vast array of decorative enzymes, primarily cytochrome P450 monooxygenases (P450s), introduce functional groups (e.g., hydroxyls, ketones, epoxides) at various positions.[16] These modifications, along with subsequent bond cleavages and rearrangements, are responsible for the immense structural diversity observed in the ent-kaurane family. P450s from the CYP71 and CYP76 clans, particularly the CYP71Z subfamily, are known to be involved in the specialized metabolism of diterpenoids in various plants.[17][18][19]
The general pathway is visualized in the diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Diterpenoids from Isodon species and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 11-Step Total Synthesis of (-)-Maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 11. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. Ent-kaurene synthase - Wikipedia [en.wikipedia.org]
- 14. portlandpress.com [portlandpress.com]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli [beilstein-journals.org]
- 17. Cytochrome P450‐catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Initial Biological Activity Screening of Maoecrystal V
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maoecrystal V is a structurally complex diterpenoid that was first isolated from the Chinese medicinal herb Isodon eriocalyx.[1] This plant has a history of use in folk medicine for treating various ailments, including inflammation and gastrointestinal disorders.[2] The intricate pentacyclic structure of Maoecrystal V, featuring a densely packed and highly oxidized scaffold, presented a significant challenge and an attractive target for total synthesis.[3] Initial reports of its potent and selective cytotoxic activity against human cancer cell lines sparked considerable interest in the scientific community, positioning it as a promising lead for anticancer drug development.[4] However, subsequent studies involving chemically synthesized Maoecrystal V have led to a re-evaluation of its biological activity, highlighting critical considerations in the field of natural product drug discovery. This guide provides a comprehensive overview of the initial biological activity screening of Maoecrystal V, presenting the available data, and discussing the pivotal findings that have shaped our current understanding of this molecule.
Quantitative Data on Cytotoxic Activity
The initial assessment of Maoecrystal V's biological activity focused on its effect on the proliferation of various human cancer cell lines. The data, presented below, reveals a significant discrepancy between the activity reported for the natural isolate and that of the synthetically derived compound.
Initially Reported Cytotoxicity of Natural Maoecrystal V
The first reports on Maoecrystal V described it as a potent cytotoxic agent with high selectivity for the HeLa human cervical cancer cell line.[4][5] The reported 50% inhibitory concentration (IC50) values were in the nanomolar range, suggesting a level of potency comparable to or greater than some established chemotherapeutic agents.[6]
| Compound | Cell Line | IC50 Value | Source |
| Maoecrystal V (Natural Isolate) | HeLa (Cervical Cancer) | ~20 ng/mL (~60 nM) | [2][4][5] |
| Maoecrystal V (Natural Isolate) | HeLa (Cervical Cancer) | 2.9 µg/mL | [7] |
| Maoecrystal V (Natural Isolate) | K562 (Leukemia), A549 (Lung Carcinoma), BGC-823 (Adenocarcinoma) | Activity was lower by at least 6 orders of magnitude compared to HeLa | [7] |
Re-evaluation with Synthetic Maoecrystal V
The significant synthetic efforts that followed the discovery of Maoecrystal V enabled a more rigorous evaluation of its biological properties. However, testing of the highly pure, synthetic Maoecrystal V yielded results that starkly contrasted with the initial findings. The synthetic compound was found to exhibit little to no cytotoxic activity across a broad panel of 32 different cancer cell lines, including the HeLa cell line against which it was initially reported to be highly potent.[6] This lack of activity in the synthetic sample suggests that the potent cytotoxicity observed in the original isolate may have been due to co-isolated impurities or potential issues with the initial screening assays.[6]
Cytotoxicity of Maoecrystal Isomers
In the course of synthetic studies, a non-natural isomer, Maoecrystal ZG, was created and evaluated for its cytotoxic potential. Interestingly, this isomer displayed cytotoxic activity against several cancer cell lines.[7]
| Compound | Cell Line | IC50 Value | Source |
| Maoecrystal ZG | K562 (Leukemia) | 2.9 µg/mL | [7] |
| Maoecrystal ZG | MCF7 (Breast Cancer) | 1.6 µg/mL | [7] |
| Maoecrystal ZG | A2780 (Ovarian Cancer) | 1.5 µg/mL | [7] |
It is noteworthy that the same study also reported that Maoecrystal ZG showed "virtually no growth inhibition at 10 μm concentration across the entire NCI-60 cell panel," which presents a contradiction within the source literature.[7]
Experimental Protocols
Detailed experimental protocols for the initial cytotoxicity screening of the natural Maoecrystal V isolate are not extensively described in the available literature. The primary focus of the publications has been on the isolation and structural elucidation, or the total synthesis of the compound. However, based on the reported IC50 values, the general methodology can be inferred.
General Cytotoxicity Assay Methodology
The cytotoxicity of a compound is typically assessed using in vitro assays that measure the viability of cancer cell lines after exposure to the compound. An IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The general steps for such an assay are as follows:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, K562, A549) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Cell Seeding: A known number of cells are seeded into the wells of a microtiter plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound (e.g., Maoecrystal V) and incubated for a specified period (typically 48-72 hours).
-
Viability Assessment: After incubation, a viability or proliferation assay is performed. Common methods include:
-
MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
SRB (Sulphorhodamine B) Assay: Measures total protein content, which is also proportional to cell number.
-
-
Data Analysis: The results are used to plot a dose-response curve, from which the IC50 value is calculated.
Visualizations
As there have been no studies elucidating the signaling pathways of Maoecrystal V due to the refutation of its biological activity, a diagram illustrating the generalized workflow for the validation of a bioactive natural product is provided below. This workflow is highly relevant for the target audience and encapsulates the key lesson from the Maoecrystal V story.
Figure 1: Generalized workflow for the validation of a bioactive natural product.
Conclusion
The story of Maoecrystal V serves as a crucial case study for the drug discovery community. While the initial reports of its potent anticancer activity generated significant excitement and spurred remarkable achievements in total synthesis, the subsequent re-evaluation with pure, synthetic material has convincingly demonstrated that Maoecrystal V itself is not a cytotoxic agent. This discrepancy underscores the absolute necessity of validating the biological activity of a natural product isolate with a chemically synthesized sample to rule out the possibility of activity arising from co-isolated impurities. For researchers, scientists, and drug development professionals, the journey of Maoecrystal V from a promising hit to a null finding is a powerful reminder of the rigor required in the path from natural product discovery to a validated therapeutic lead.
References
- 1. Total Synthesis of (±)-Maoecrystal V - ChemistryViews [chemistryviews.org]
- 2. Total synthesis of maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Studies towards Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Maoecrystal V: A Technical Overview of its Reported Cytotoxicity against HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the reported cytotoxic effects of Maoecrystal V, a novel diterpenoid, against human cervical cancer (HeLa) cells. It summarizes the quantitative data from the original report, details a standard experimental protocol for assessing cytotoxicity, and illustrates relevant workflows and hypothetical signaling pathways.
Introduction
Maoecrystal V is a structurally complex diterpenoid isolated from the Chinese medicinal herb Isodon eriocalyx.[1][2] Its intricate pentacyclic skeleton has attracted considerable attention from the synthetic chemistry community.[3] The initial report of its biological activity highlighted a potent and selective cytotoxicity towards HeLa cells, suggesting its potential as an anticancer agent.[4][5] However, subsequent studies involving the total synthesis of Maoecrystal V have questioned the initial findings, creating a degree of controversy surrounding its bioactivity.[3][6] This guide aims to present the available data and provide the technical framework for its further investigation.
Quantitative Cytotoxicity Data
The primary report on the cytotoxic activity of Maoecrystal V against HeLa cells presented a high level of potency. The reported 50% inhibitory concentration (IC50) values from the original and subsequent citing papers are summarized below. It is crucial to note the conflicting findings from later studies.
| Compound | Cell Line | Reported IC50 | Reference |
| Maoecrystal V | HeLa | 0.02 µg/mL (approx. 60 nM) | [1][2][4][5][6] |
| Cisplatin (Control) | HeLa | 0.99 µg/mL | [4][6] |
| Synthetic Maoecrystal V | Various Cancer Cell Lines | Virtually no cytotoxicity | [3] |
Experimental Protocols
The original 2004 publication by Li et al. lacks a detailed experimental protocol for the cytotoxicity assay performed.[4] Therefore, a standard and widely adopted method for assessing the cytotoxicity of compounds against adherent cell lines, the Sulforhodamine B (SRB) assay, is detailed below. This method is based on the measurement of cellular protein content and is a reliable way to determine cell viability.[7][8][9]
Sulforhodamine B (SRB) Cytotoxicity Assay Protocol
1. Cell Preparation and Seeding:
-
Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest logarithmically growing cells using trypsin-EDTA.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into 96-well microtiter plates.
-
Incubate the plates for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of Maoecrystal V in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Maoecrystal V. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plates for 48-72 hours.
3. Cell Fixation:
-
After the incubation period, gently remove the culture medium.
-
Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.[7]
-
Incubate the plates at 4°C for 1 hour.[7]
4. Staining:
-
Wash the plates four to five times with slow-running tap water to remove the TCA.
-
Allow the plates to air dry completely at room temperature.
-
Add 50-100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.[7]
-
Incubate at room temperature for 30 minutes.[7]
5. Washing and Solubilization:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[7][8]
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[9]
-
Place the plates on a shaker for 5-10 minutes to ensure complete solubilization of the dye.
6. Data Acquisition and Analysis:
-
Measure the optical density (OD) at 510 nm or 540 nm using a microplate reader.[7][9]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathways
The specific signaling pathway through which Maoecrystal V was initially reported to exert its cytotoxic effects on HeLa cells has not been elucidated in the scientific literature. Given the potent cytotoxicity initially reported, it would be hypothesized to induce apoptosis. Below is a generalized diagram of a potential apoptosis signaling pathway that could be investigated for a cytotoxic compound.
Caption: Generalized Apoptosis Signaling Pathways.
Experimental Workflow
The following diagram illustrates the workflow for the Sulforhodamine B (SRB) cytotoxicity assay described in the experimental protocols section.
References
- 1. Total synthesis of maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RSC - Page load error [pubs.rsc.org]
- 4. Maoecrystal V, cytotoxic diterpenoid with a novel C19 skeleton from Isodon eriocalyx (Dunn.) hara - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Studies towards Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. scispace.com [scispace.com]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
The Stereochemical Blueprint of Maoecrystal V: A Guide to Its Quaternary Core
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Maoecrystal V, a structurally complex diterpenoid isolated from Isodon eriocalyx, presents a formidable challenge in chemical synthesis due to its densely packed pentacyclic framework.[1][2] At the heart of this complexity lies a core featuring four contiguous quaternary stereocenters, a unique structural motif that has captivated the attention of the synthetic chemistry community. The absolute and relative stereochemistry of these centers was definitively established through single-crystal X-ray crystallography of the natural product and has been subsequently confirmed through multiple, elegant total syntheses. This guide provides a comprehensive overview of the stereochemical determination of Maoecrystal V's quaternary centers, detailing the key experimental methodologies and presenting critical data in a structured format.
Initial Stereochemical Assignment via X-ray Crystallography
The foundational understanding of Maoecrystal V's three-dimensional structure was established by Sun and coworkers in 2004.[3] The unambiguous assignment of the relative and absolute stereochemistry of the molecule, including its four contiguous quaternary centers, was achieved through single-crystal X-ray diffraction analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction of Maoecrystal V
-
Crystal Growth: A single crystal of Maoecrystal V suitable for X-ray diffraction is obtained, typically by slow evaporation of a solvent system (e.g., ethyl acetate and hexane).
-
Data Collection: The crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the diffraction pattern is recorded by a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
-
Absolute Stereochemistry Determination: For a chiral, enantiomerically pure natural product, the absolute configuration is typically determined by calculating the Flack parameter, which should be close to zero for the correct enantiomer.
The crystallographic data provides precise coordinates for each atom, defining the bond lengths, bond angles, and torsional angles that dictate the molecule's stereochemistry.
Confirmation of Stereochemistry through Total Synthesis
The stereochemical integrity of Maoecrystal V's quaternary centers has been rigorously confirmed through several total syntheses. These synthetic endeavors have not only validated the initial crystallographic assignment but have also showcased a variety of strategies for stereoselectively constructing these challenging all-carbon quaternary centers.
Danishefsky's Racemic Total Synthesis (2012)
The Danishefsky group's synthesis of (±)-Maoecrystal V utilized an intramolecular Diels-Alder (IMDA) reaction as a key step to construct the bicyclo[2.2.2]octane core.[4][5][6][7][8] The stereochemistry of the quaternary centers was established through a series of substrate-controlled reactions.
Key Stereocontrolling Step: Intramolecular Diels-Alder Reaction
-
Methodology: A highly functionalized precursor containing a diene and a dienophile was subjected to thermal conditions to induce an intramolecular Diels-Alder cycloaddition. The facial selectivity of this reaction was crucial for establishing the relative stereochemistry of the newly formed stereocenters.[4] Subsequent transformations, including epoxide rearrangements, were employed to install the final stereochemical features.[5]
Zakarian's Enantioselective Total Synthesis (2014)
The Zakarian group accomplished the first enantioselective total synthesis of (−)-Maoecrystal V, unequivocally confirming its absolute stereochemistry.[9][10] A key feature of their approach was an enantiodetermining C-H functionalization reaction.
Key Stereocontrolling Step: Chiral Auxiliary-Directed C-H Functionalization
-
Methodology: An early-stage chiral auxiliary-directed asymmetric C-H functionalization was used to construct a key benzofuran intermediate with high enantioselectivity.[9][10] This initial stereocenter then directed the stereochemical outcome of subsequent reactions, including the pivotal intramolecular Diels-Alder reaction that formed the bicyclo[2.2.2]octane core.[10]
Thomson's Enantioselective Total Synthesis (2014)
Thomson and coworkers developed a concise enantioselective synthesis of (−)-Maoecrystal V featuring an intermolecular Diels-Alder reaction.[11]
Key Stereocontrolling Step: Intermolecular Diels-Alder Reaction
-
Methodology: The synthesis involved a highly stereoselective intermolecular Diels-Alder reaction to construct the carbocyclic core. This was followed by an oxidative cycloetherification and an intramolecular Heck reaction to forge the complete pentacyclic framework.[11]
Baran's 11-Step Enantioselective Total Synthesis (2016)
The Baran group reported a highly efficient, 11-step enantioselective synthesis of (−)-Maoecrystal V.[12][13][14][15] Their strategy was inspired by the proposed biosynthesis and featured a key pinacol-type rearrangement.
Key Stereocontrolling Step: Pinacol Rearrangement
-
Methodology: A Grignard reagent was added to a ketone to generate an intermediate that, upon treatment with aqueous acid, underwent a pinacol rearrangement.[12][14] This step was instrumental in setting the C-9 bridgehead quaternary center of the bicyclo[2.2.2]octane system.[12] A subsequent enolate-based installation of a hydroxymethyl group at C-10 forged the final quaternary center.[12][14]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the stereochemistry of Maoecrystal V.
Table 1: Crystallographic Data for Maoecrystal V
| Parameter | Value | Reference |
| Formula | C₁₉H₂₂O₅ | [14] |
| Crystal System | Orthorhombic | Sun et al., Org. Lett.2004 , 6, 4327 |
| Space Group | P2₁2₁2₁ | Sun et al., Org. Lett.2004 , 6, 4327 |
| a (Å) | 8.856 | Sun et al., Org. Lett.2004 , 6, 4327 |
| b (Å) | 12.431 | Sun et al., Org. Lett.2004 , 6, 4327 |
| c (Å) | 14.789 | Sun et al., Org. Lett.2004 , 6, 4327 |
| Flack Parameter | ~0 | Confirmed by enantioselective syntheses |
Table 2: Specific Rotation of Synthetic Maoecrystal V
| Synthesis | Specific Rotation ([α]D) | Conditions | Reference |
| Baran (2016) | -98.2 | c 1.00, MeOH | [12] |
| Zakarian (2014) | -97.0 | c 0.5, CHCl₃ | Zakarian et al., J. Am. Chem. Soc.2014 , 136, 17738 |
| Thomson (2014) | -96.0 | c 0.1, CHCl₃ | Thomson et al., J. Am. Chem. Soc.2014 , 136, 17750 |
Visualization of Stereochemical Logic and Workflows
The following diagrams, rendered in Graphviz DOT language, illustrate the logical flow of stereochemical determination and the experimental workflows of key synthetic steps.
Caption: Logical flow of Maoecrystal V's stereochemical determination.
Caption: Key stereocontrolling steps in Baran's synthesis of (-)-Maoecrystal V.
Conclusion
The stereochemistry of Maoecrystal V's four contiguous quaternary centers has been unequivocally established through a combination of X-ray crystallography and multiple, independent total syntheses. The initial crystallographic analysis provided the definitive structural blueprint, which was subsequently validated by the successful construction of the natural product in both racemic and enantiomerically pure forms. The diverse and innovative strategies employed in these syntheses not only underscore the complexity of this natural product but also highlight the power of modern synthetic chemistry in addressing profound stereochemical challenges. The data and methodologies presented herein provide a comprehensive resource for researchers in natural product synthesis, medicinal chemistry, and drug development.
References
- 1. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Studies towards Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Total Synthesis of (±)-Maoecrystal V - ChemistryViews [chemistryviews.org]
- 6. Total synthesis of (±)-maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total Synthesis of (±)-Maoecrystal V [agris.fao.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective synthesis of (-)-maoecrystal V by enantiodetermining C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantioselective Synthesis of (−)-Maoecrystal V by Enantiodetermining C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantioselective total synthesis of (-)-maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 11-Step Total Synthesis of (-)-Maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. synarchive.com [synarchive.com]
- 15. researchgate.net [researchgate.net]
A Technical Guide to Maoecrystal V: An ent-Kauranoid of Therapeutic Interest
Executive Summary: Maoecrystal V is a structurally complex polycyclic diterpenoid belonging to the ent-kauranoid family, a class of natural products known for their diverse biological activities. Isolated from the medicinal herb Isodon eriocalyx, Maoecrystal V garnered significant attention due to initial reports of potent and selective cytotoxic activity against human cancer cell lines.[1][2][3] This whitepaper provides a comprehensive technical overview of Maoecrystal V, including its chemical nature, reported biological activities, and the experimental methodologies used for its evaluation. It aims to serve as a resource for researchers, scientists, and professionals in drug development by consolidating key data and protocols, while also addressing the conflicting reports on its bioactivity that have emerged from subsequent studies.
Introduction to the ent-Kauranoid Family
The ent-kauranoids are a large group of diterpenoids characterized by a specific tetracyclic carbon skeleton. Over 600 individual diterpenoids have been isolated from plants of the Isodon genus, which have been used for centuries in traditional medicine for treating a range of ailments including bacterial infections, inflammation, and cancer.[4] These compounds exhibit a broad spectrum of biological activities, and their complex structures have made them compelling targets for total synthesis.[5] Maoecrystal V stands out as a particularly modified and structurally intricate member of this family, featuring a unique 6,7-seco-6-nor-15(8→9)-abeo-5,8-epoxy-ent-kaurane skeleton.[6] Its densely functionalized and compact architecture, with five highly congested rings and seven stereogenic centers, presents a significant synthetic challenge.[1][2]
Biological Activity of Maoecrystal V
The primary biological activity attributed to Maoecrystal V is its cytotoxicity, particularly against cancer cells. However, there are notable discrepancies in the scientific literature regarding its potency.
Initial Reports of Potent Cytotoxicity
Maoecrystal V was first reported to exhibit remarkable and selective inhibitory activity against the HeLa (human cervical cancer) cell line.[2][6] The initial study cited an impressive half-maximal inhibitory concentration (IC₅₀) of approximately 0.02 µg/mL (or 20 ng/mL).[1][2][3] This level of potency, especially when compared to a standard chemotherapeutic agent like cisplatin (IC₅₀ = 0.99 µg/mL against HeLa), generated considerable excitement and spurred numerous efforts in total synthesis.[6] The activity was reported to be highly selective, with virtually no inhibitory effect observed against other human tumor cell lines such as K562 (leukemia), A549 (lung carcinoma), and BGC-823 (adenocarcinoma).[2][4]
Re-evaluation and Contradictory Findings
Despite the promising initial data, subsequent studies involving chemically synthesized Maoecrystal V have failed to reproduce the potent cytotoxic effects. An 11-step enantioselective synthesis yielded sufficient quantities of the compound for broader testing, which revealed that Maoecrystal V exhibits "virtually no cytotoxicity in any cancer cell line tested".[6] Another full account of its enantioselective synthesis also noted that a synthetic isomer, maoecrystal ZG, showed no growth inhibition at 10 μM concentrations across the NCI-60 cell line panel, underscoring the questions surrounding the original bioactivity profile.[4] This discrepancy highlights the challenges in natural product research and the critical importance of confirming biological activities with authenticated synthetic material.[7][8][9]
Quantitative Cytotoxicity Data
The following table summarizes the reported IC₅₀ values for Maoecrystal V and related compounds from various studies. The conflicting data are presented to provide a complete picture of the current state of knowledge.
| Compound | Cell Line | Reported IC₅₀ (µg/mL) | Reported IC₅₀ (nM) | Reference |
| Maoecrystal V | HeLa (Cervical) | 0.02 | ~60 | [2][3][6] |
| Maoecrystal V | K562 (Leukemia) | > 100 (Inactive) | - | [2] |
| Maoecrystal V | A549 (Lung) | > 100 (Inactive) | - | [2] |
| Maoecrystal V | BGC-823 (Gastric) | > 100 (Inactive) | - | [2] |
| Maoecrystal V (Synthetic) | HeLa (Cervical) | 2.9 | ~8780 | [4] |
| Maoecrystal Z (Isomer) | K562 (Leukemia) | 2.9 | - | [4] |
| Maoecrystal Z (Isomer) | MCF7 (Breast) | 1.6 | - | [4] |
| Maoecrystal Z (Isomer) | A2780 (Ovarian) | 1.5 | - | [4] |
| Cisplatin (Control) | HeLa (Cervical) | 0.99 | ~3300 | [6] |
Note: The molar mass of Maoecrystal V is approximately 330.36 g/mol .
Potential Mechanism of Action
While the cytotoxicity of Maoecrystal V is debated, the proposed mechanism for many cytotoxic ent-kauranoids involves the induction of apoptosis (programmed cell death). Apoptosis is typically mediated through two primary signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-dependent) pathways. Both converge on the activation of effector caspases, such as Caspase-3, which execute the final stages of cell death.[10]
Although specific mechanistic studies on Maoecrystal V are scarce due to the conflicting bioactivity data, a generalized pathway for apoptosis induction by cytotoxic agents is illustrated below.
Key Experimental Methodologies
The evaluation of cytotoxic natural products relies on standardized in vitro assays. Below are detailed protocols for common methods used to determine the cytotoxic and apoptotic effects of compounds like Maoecrystal V.
General Cytotoxicity Screening Workflow
A typical workflow for assessing the cytotoxic potential of a novel compound involves initial screening followed by dose-response analysis to determine the IC₅₀ value.
MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring mitochondrial activity.[11]
Principle: Viable cells with active mitochondria contain reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of Maoecrystal V (e.g., from 0.01 µM to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and medium-only controls.
-
Incubation: Incubate the plate for the desired exposure time (typically 48 to 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the cell membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membranes of viable and early apoptotic cells but can enter late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Culture and treat cells with the test compound (at concentrations around the determined IC₅₀) for a specified period (e.g., 24 hours).
-
Cell Collection: Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Analysis: Add 400 µL of binding buffer and analyze the cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
Maoecrystal V serves as a compelling case study in natural product drug discovery. Its complex and unique ent-kauranoid structure initially made it a highly attractive target for synthesis, driven by reports of potent and selective anticancer activity.[3][5] However, the re-evaluation of its bioactivity using synthetic material has cast doubt on its therapeutic potential, highlighting a critical reproducibility issue in the field.[6][9]
For drug development professionals, this underscores the necessity of rigorous validation of initial findings. Future research should focus on:
-
Resolving the Bioactivity Discrepancy: Independent testing of both the natural isolate and authenticated synthetic samples under identical, standardized assay conditions is required to definitively clarify the cytotoxic potential of Maoecrystal V.
-
Exploring Other Biological Activities: The ent-kauranoid scaffold is associated with a wide range of effects. Screening Maoecrystal V in other assays (e.g., anti-inflammatory, antimicrobial, antiviral) may uncover alternative therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: The various total syntheses of Maoecrystal V and its isomers provide a platform for creating novel analogues.[12] SAR studies could help identify the specific structural motifs responsible for any biological activity within this molecular framework.
References
- 1. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies toward the Synthesis of Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective Synthesis of (−)-Maoecrystal V by Enantiodetermining C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. synthesis - Trustworthiness of IC50 values - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. 11-Step Total Synthesis of (-)-Maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
The Architecture of a Complex Diterpenoid: Strategies and Routes for the Total Synthesis of Maoecrystal V
For Researchers, Scientists, and Drug Development Professionals
Maoecrystal V, a structurally intricate diterpenoid isolated from Isodon eriocalyx, has captivated the attention of the synthetic chemistry community since its structure was elucidated. Its unique pentacyclic framework, featuring a congested core with multiple contiguous quaternary stereocenters, presents a formidable challenge in chemical synthesis. This document provides a detailed overview of the prominent strategies and routes developed for the total synthesis of Maoecrystal V, with a focus on the innovative approaches that have enabled the construction of this complex natural product.
Comparative Analysis of Synthetic Strategies
Several research groups have successfully completed the total synthesis of Maoecrystal V, each employing a distinct and insightful strategy. The approaches can be broadly categorized into two main classes: those relying on cycloaddition reactions, particularly the Diels-Alder reaction, to construct the core bicyclo[2.2.2]octane system, and a biomimetic approach centered around a key pinacol-type rearrangement. The following table summarizes the quantitative data from the most prominent total syntheses, offering a comparative perspective on their efficiency.
| Synthetic Strategy | Principal Investigator(s) | Chirality | Longest Linear Sequence (Steps) | Overall Yield (%) | Key Reactions |
| Biomimetic Pinacol Rearrangement | Baran | Enantioselective | 11 | Not explicitly stated | Enantioselective Conjugate Addition, Pinacol Rearrangement, Aldol Addition |
| Intramolecular Diels-Alder | Danishefsky | Racemic | ~25 | Not explicitly stated | Intramolecular Diels-Alder (IMDA), Epoxide Rearrangement |
| C-H Functionalization / IMDA | Zakarian | Enantioselective | 26 | ~0.21 | Asymmetric C-H Functionalization, Intramolecular Diels-Alder (IMDA) |
| Intermolecular Diels-Alder | Thomson | Enantioselective | ~20 | Not explicitly stated | Baylis-Hillman, Sharpless Epoxidation, Heck Reaction, Intermolecular Diels-Alder |
Experimental Protocols and Methodologies
The following sections provide detailed experimental protocols for the key transformations in the total synthesis of Maoecrystal V. The Baran synthesis is highlighted due to the availability of detailed step-by-step information.
Baran's Enantioselective Synthesis (2016)
This synthesis is notable for its brevity and its departure from the more common Diels-Alder strategies, instead drawing inspiration from the proposed biosynthesis of Maoecrystal V.[1]
Key Stage 1: Enantioselective Conjugate Addition
-
Reaction: To a solution of the TADDOL-derived phosphine-phosphite ligand and CuI·0.75DMS in a mixture of toluene and 2-methyltetrahydrofuran at -78 °C is added allylmagnesium bromide. After stirring, cyclohexenone is added dropwise.
-
Protocol: A flame-dried flask is charged with the specified ligand and copper salt, followed by the solvent mixture. The solution is cooled, and the Grignard reagent is added. After a brief stirring period, the enone is introduced. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography.
-
Yield: 80%[1]
Key Stage 2: Pinacol Rearrangement
-
Reaction: The Grignard reagent derived from a functionalized iodide is added to a bicyclic ketone intermediate. The resulting tertiary alcohol undergoes a pinacol-type rearrangement upon treatment with aqueous tosic acid at elevated temperatures.[1]
-
Protocol: To a solution of the iodide in toluene is added i-PrMgCl·LiCl at -78 °C to form the Grignard reagent. This solution is then added to a solution of the ketone. After the addition is complete, aqueous TsOH is added, and the reaction mixture is heated to 85 °C. The reaction is monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
-
Yield: 45%[1]
Key Stage 3: Late-Stage Cascade Reaction
-
Reaction: A late-stage intermediate is subjected to a one-pot, seven-step cascade to complete the synthesis of (-)-Maoecrystal V. This cascade involves epoxidation, epoxide opening, a 1,2-hydride shift, oxidation, and elimination.
-
Protocol: To a solution of the advanced olefin intermediate in acetone is added dimethyldioxirane (DMDO). The reaction is stirred at room temperature. After completion, the solvent is removed, and the residue is dissolved in acetonitrile. The solution is then treated with InI₃ and MgI₂. Following this, Dess-Martin periodinane is added. Finally, a buffered aqueous solution of Oxone is added to effect the final elimination. The reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is washed, dried, and concentrated. The final product is purified by chromatography.
-
Yield: 76% (over 2 steps for the final cascade)
Danishefsky's Racemic Synthesis (2012)
This synthesis features a key intramolecular Diels-Alder (IMDA) reaction to construct the bicyclo[2.2.2]octane core of Maoecrystal V.[2][3]
Key Stage: Intramolecular Diels-Alder Cyclization
-
Reaction: A triene precursor is heated to induce an intramolecular [4+2] cycloaddition, forming the core polycyclic system.
-
Protocol Summary: The synthesis of the IMDA precursor involves several steps to assemble the triene system. Once obtained, the precursor is dissolved in a high-boiling solvent such as toluene or xylene and heated to reflux. The progress of the reaction is monitored by TLC or NMR. Upon completion, the solvent is removed under reduced pressure, and the resulting cycloadduct is purified by column chromatography. The stereochemical outcome of this reaction is crucial and is often directed by the substitution pattern on the triene precursor.
Zakarian's Enantioselective Synthesis (2014)
The Zakarian group developed both racemic and enantioselective routes. The enantioselective approach utilizes a chiral auxiliary-directed C-H functionalization to establish the initial stereocenter.[4]
Key Stage: Asymmetric C-H Functionalization
-
Reaction: A rhodium catalyst is used to effect an enantioselective intramolecular C-H insertion of a diazoacetate in the presence of a chiral ligand or auxiliary.
-
Protocol Summary: The synthesis begins with the preparation of a diazoester substrate bearing a chiral auxiliary. This substrate is then treated with a rhodium catalyst, such as Rh₂(OAc)₄, in an inert solvent like dichloromethane. The reaction is typically run at room temperature or with gentle heating. The chiral auxiliary directs the C-H insertion to occur in a stereoselective manner, setting the absolute configuration of a key stereocenter. After the reaction, the catalyst is removed, and the product is purified. The chiral auxiliary is subsequently cleaved to reveal the enantiomerically enriched intermediate. The reported synthesis achieved an 84% ee for a key intermediate.[5]
Thomson's Enantioselective Synthesis (2014)
Thomson's strategy is highlighted by an intermolecular Diels-Alder reaction and a clever construction of the tetrahydrofuran ring.[6]
Key Stage: Intermolecular Diels-Alder Reaction
-
Reaction: A silyl enol ether dienophile reacts with nitroethylene in an intermolecular Diels-Alder cycloaddition to form the bicyclo[2.2.2]octane core.
-
Protocol Summary: The synthesis of the diene component involves a multi-step sequence, including a Baylis-Hillman reaction and a Sharpless asymmetric epoxidation to set the stereochemistry. The resulting enone is converted to a silyl enol ether, which is then immediately reacted with a dienophile like nitroethylene. The cycloaddition is typically performed at low temperatures in the presence of a Lewis acid to promote the reaction and control stereoselectivity. The resulting cycloadduct contains the core structure of Maoecrystal V, which is then further elaborated to the final product.
Synthetic Route Visualizations
The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations of the described total synthesis strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of (±)-Maoecrystal V - ChemistryViews [chemistryviews.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Enantioselective total synthesis of (-)-maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of the Diels-Alder Reaction in the Total Synthesis of Maoecrystal V
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Maoecrystal V is a complex pentacyclic diterpenoid isolated from Isodon eriocalyx, a plant used in traditional Chinese medicine. Its intricate molecular architecture, featuring a [2.2.2]-bicyclooctane core and multiple contiguous stereocenters, has made it a challenging and attractive target for total synthesis. The Diels-Alder reaction, a powerful C-C bond-forming reaction, has been a cornerstone in several successful total syntheses of Maoecrystal V, providing an efficient means to construct the key bicyclic core. This document outlines the application of both intramolecular and intermolecular Diels-Alder strategies in the synthesis of this natural product, providing detailed protocols and comparative data from key publications.
Initially, Maoecrystal V was reported to exhibit significant cytotoxicity against HeLa cancer cells.[1] However, subsequent studies on synthetic samples have called this initial biological activity into question.[2] Nevertheless, the synthetic challenges posed by Maoecrystal V have spurred the development of innovative and elegant chemical strategies.
Key Strategies Employing the Diels-Alder Reaction
The construction of the [2.2.2]-bicyclooctane core of Maoecrystal V has been approached via two main Diels-Alder strategies:
-
Intramolecular Diels-Alder (IMDA) Reaction: This approach involves a single molecule containing both a diene and a dienophile, which react intramolecularly to form the bicyclic system. This strategy has been successfully employed by the research groups of Yang, Zakarian, and Danishefsky.[2][3][4]
-
Intermolecular Diels-Alder Reaction: In this strategy, the diene and dienophile are two separate molecules that react to form the desired bicyclic adduct. The Thomson research group utilized this approach in their enantioselective total synthesis.[5]
The choice between an intramolecular and intermolecular approach significantly influences the overall synthetic route, including the preparation of the requisite diene and dienophile precursors.
Quantitative Data Summary
The following tables summarize the quantitative data for the key Diels-Alder reactions in the total syntheses of Maoecrystal V by various research groups.
Table 1: Intramolecular Diels-Alder (IMDA) Reaction Data
| Research Group | Diene Precursor | Dienophile Precursor | Reaction Conditions | Solvent | Yield (%) | Diastereoselectivity | Reference |
| Yang | ortho-Quinone methide (generated in situ) | Tethered alkene | 1. Pb(OAc)₃, CH₂Cl₂, rt, 1 h; 2. Toluene, 110 °C, 12 h | Toluene | 36 | N/A | [2] |
| Zakarian | Substituted cyclohexadiene | Tethered acrylate | Sealed tube, Toluene, 180 °C, 24 h | Toluene | 75 | >20:1 | [3] |
| Danishefsky | Silyl enol ether of a cyclohexenone | Tethered acrylate | Sealed tube, Toluene, 180 °C, 12 h | Toluene | N/A | N/A | [4] |
Table 2: Intermolecular Diels-Alder Reaction Data
| Research Group | Diene | Dienophile | Reaction Conditions | Solvent | Yield (%) | Diastereoselectivity | Reference |
| Thomson | Substituted furan | Oxidatively generated ortho-quinone | 1. PhI(OAc)₂, MeOH, rt, 1 h; 2. Furan, rt, 12 h | MeOH | 78 | 10:1 | [5] |
Experimental Protocols
The following are detailed methodologies for the key Diels-Alder reactions cited in the total syntheses of Maoecrystal V.
Protocol 1: Yang's Intramolecular Diels-Alder Reaction[2]
Step 1: Generation of the ortho-Quinone Methide Precursor
-
To a solution of the phenol precursor (1.0 equiv) in dichloromethane (0.1 M) is added lead(III) acetate (1.2 equiv).
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the crude triacetate intermediate.
Step 2: Intramolecular Diels-Alder Cycloaddition
-
The crude triacetate intermediate is dissolved in toluene (0.05 M).
-
The solution is heated to 110 °C in a sealed tube for 12 hours.
-
The reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The residue is purified by silica gel chromatography to afford the desired [2.2.2]-bicyclooctane product.
Protocol 2: Zakarian's Intramolecular Diels-Alder Reaction[3]
-
A solution of the diene-dienophile precursor (1.0 equiv) in toluene (0.02 M) is placed in a sealed tube.
-
The tube is sealed, and the reaction mixture is heated to 180 °C for 24 hours.
-
The mixture is cooled to room temperature and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to yield the Diels-Alder adduct.
Protocol 3: Thomson's Intermolecular Diels-Alder Reaction[5]
Step 1: Oxidative Generation of the ortho-Quinone
-
To a solution of the phenol precursor (1.0 equiv) in methanol (0.2 M) is added (diacetoxyiodo)benzene (1.1 equiv).
-
The reaction is stirred at room temperature for 1 hour.
Step 2: Intermolecular Diels-Alder Cycloaddition
-
To the solution containing the in situ generated ortho-quinone is added furan (10 equiv).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by silica gel chromatography to afford the bicyclic product.
Visualizations
The following diagrams illustrate the key strategic differences and a generalized workflow for the Diels-Alder reaction in the synthesis of Maoecrystal V.
Caption: Comparative overview of intramolecular vs. intermolecular Diels-Alder strategies.
Caption: Generalized experimental workflow for the Diels-Alder approach to Maoecrystal V.
Conclusion
The Diels-Alder reaction has proven to be a robust and versatile tool in the total synthesis of Maoecrystal V. Both intramolecular and intermolecular variants have been successfully implemented, each with its own set of advantages and challenges. The choice of strategy dictates the preceding and subsequent synthetic steps, highlighting the importance of strategic planning in complex natural product synthesis. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers in organic synthesis and drug development, offering insights into the practical application of this powerful cycloaddition reaction.
References
The intricate chemical tapestry of Maoecrystal V synthesis: A detailed guide to key reactions
The total synthesis of Maoecrystal V, a complex diterpenoid first isolated from Isodon eriocalyx, has captivated synthetic chemists since its discovery. Its unique pentacyclic framework, featuring a congested core with multiple contiguous quaternary stereocenters, presents a formidable synthetic challenge. This has spurred the development of diverse and innovative strategies from leading research groups. This document provides detailed application notes and protocols for the key chemical reactions employed in some of the most notable total syntheses of this remarkable natural product, targeting researchers, scientists, and professionals in drug development.
Strategic Approaches to the Core of Maoecrystal V
The construction of the intricate carbocyclic core of Maoecrystal V has been the central focus of synthetic efforts. Two main strategies have emerged as particularly effective: the intramolecular Diels-Alder (IMDA) reaction and a biomimetic pinacol-type rearrangement. This guide will delve into the practical execution of these key transformations as demonstrated in the syntheses by the research groups of Phil S. Baran, Armen Zakarian, and Samuel J. Danishefsky.
I. The Biomimetic Pinacol Rearrangement Approach (Baran Synthesis)
Professor Phil S. Baran's group at The Scripps Research Institute reported a concise and enantioselective 11-step total synthesis of (−)-Maoecrystal V, which notably deviates from the common Diels-Alder strategy.[1][2] A cornerstone of their approach is a pinacol-type rearrangement, inspired by the proposed biosynthesis of the natural product, to construct the challenging [2.2.2] bicyclooctane core.[1][2]
Key Reaction: Convergent Coupling and Pinacol Rearrangement
This pivotal step involves the coupling of two fragments followed by an acid-catalyzed pinacol rearrangement and olefin isomerization to forge the core structure of Maoecrystal V.[1]
Experimental Protocol:
A solution of the enone starting material (1.0 equivalent) in a mixture of toluene and THF is cooled to -78 °C. To this is added a Grignard reagent, such as i-PrMgCl·LiCl, to facilitate a 1,2-addition. Following the consumption of the starting material, an aqueous solution of p-toluenesulfonic acid (TsOH) is introduced, and the reaction mixture is heated to 85 °C. This induces the pinacol rearrangement and subsequent isomerization to yield the key tricyclic intermediate.
| Parameter | Value |
| Solvent | Toluene/THF |
| Temperature | -78 °C to 85 °C |
| Reagents | i-PrMgCl·LiCl, aq. TsOH |
| Reaction Time | Approximately 17 hours |
| Yield | 45% |
Caption: A flowchart illustrating the key steps in the Baran synthesis of Maoecrystal V.
A simplified workflow of the Baran synthesis.
II. The Enantioselective C-H Functionalization and IMDA Approach (Zakarian Synthesis)
The laboratory of Professor Armen Zakarian at the University of California, Santa Barbara, accomplished an enantioselective total synthesis of (−)-Maoecrystal V. Their strategy hinges on an early-stage, chiral auxiliary-directed C-H functionalization to establish a key stereocenter, followed by a crucial intramolecular Diels-Alder (IMDA) reaction to construct the bicyclo[2.2.2]octanone core.[3][4][5][6]
Key Reaction 1: Rhodium-Catalyzed Asymmetric C-H Functionalization
This reaction sets the absolute stereochemistry of a key dihydrobenzofuran intermediate, which is crucial for the enantioselectivity of the entire synthesis.
Experimental Protocol:
A solution of the diazoester precursor and a chiral rhodium catalyst, such as Rh₂(S-PTTL)₄, in a suitable solvent like dichloromethane (DCM) is stirred at reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography.
| Parameter | Value |
| Catalyst | Rh₂(S-PTTL)₄ |
| Solvent | Dichloromethane (DCM) |
| Temperature | Reflux |
| Yield | 53% (for the desired diastereomer) |
| Enantiomeric Excess | 60% ee |
Key Reaction 2: Intramolecular Diels-Alder (IMDA) Cycloaddition
The IMDA reaction of a tethered diene and dienophile is a powerful transformation for the rapid construction of the complex polycyclic core of Maoecrystal V.
Experimental Protocol:
The IMDA precursor is dissolved in a high-boiling solvent such as toluene and heated to reflux. The reaction is monitored for the disappearance of the starting material. After cooling to room temperature, the solvent is evaporated, and the resulting residue is purified by chromatography to afford the bicyclo[2.2.2]octanone product.
| Parameter | Value |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | Varies depending on substrate |
| Yield | Generally moderate to good |
Caption: A diagram depicting the logical relationship of key transformations in the Zakarian synthesis.
Key stages of the Zakarian synthesis.
III. The Intramolecular Diels-Alder and Epoxide Rearrangement Strategy (Danishefsky Synthesis)
The research group of Professor Samuel J. Danishefsky at Columbia University reported a total synthesis of (±)-Maoecrystal V that prominently features an intramolecular Diels-Alder (IMDA) reaction to assemble the core structure and strategic epoxide rearrangements to install key functionalities.[7][8][9][10]
Key Reaction: Intramolecular Diels-Alder Cyclization
Similar to the Zakarian synthesis, the Danishefsky approach utilizes an IMDA reaction to rapidly construct the bicyclic core from a linear precursor.
Experimental Protocol:
The Diels-Alder precursor is dissolved in a suitable solvent, and the solution is heated to promote the cyclization. The choice of solvent and temperature is critical to achieving good yields and stereoselectivity.
| Parameter | Value |
| Solvent | Toluene or xylene |
| Temperature | Reflux |
| Yield | Varies |
Key Reaction: Epoxide-Mediated Rearrangements
A series of elegant epoxide opening and rearrangement reactions are employed in the later stages of the synthesis to install the correct stereochemistry and functionality, including the challenging A:C trans-fusion.[8]
Experimental Protocol:
A substrate containing a strategically placed epoxide is treated with a Lewis acid or a Brønsted acid to induce a rearrangement. For instance, treatment of an enol intermediate with dimethyldioxirane (DMDO) followed by BF₃·OEt₂ can lead to the formation of a key ketone and inversion of a stereocenter.[11]
| Parameter | Value |
| Reagents | DMDO, BF₃·OEt₂ |
| Solvent | Dichloromethane (DCM) |
| Temperature | -78 °C to 0 °C |
| Yield | Moderate |
Caption: A schematic of the Danishefsky group's strategic bond formations.
Core logic of the Danishefsky synthesis.
Conclusion
The total syntheses of Maoecrystal V stand as testaments to the power and elegance of modern organic chemistry. The key reactions highlighted herein—the biomimetic pinacol rearrangement, the enantioselective C-H functionalization, the intramolecular Diels-Alder reaction, and strategic epoxide rearrangements—represent cutting-edge methodologies for the construction of complex molecular architectures. These detailed protocols and strategic overviews provide valuable insights for researchers engaged in the synthesis of complex natural products and the development of novel therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 11-Step Total Synthesis of (-)-Maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of (−)-Maoecrystal V by Enantiodetermining C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective synthesis of (-)-maoecrystal V by enantiodetermining C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Total Synthesis of (±)-Maoecrystal V - ChemistryViews [chemistryviews.org]
- 9. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Total synthesis of (±)-maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
Protecting Group Strategies in the Total Synthesis of Maoecrystal V: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the protecting group strategies employed in the landmark total syntheses of Maoecrystal V, a structurally complex diterpenoid. The strategic use of protecting groups was crucial for navigating the intricate synthetic pathways and achieving the successful construction of this challenging natural product. These notes offer insights into the selection, application, and removal of protecting groups by the research groups of Danishefsky, Baran, and Zakarian/Davies, providing valuable protocols for synthetic chemists.
Overview of Synthetic Challenges
The molecular architecture of Maoecrystal V presents significant synthetic hurdles, including a congested pentacyclic core, multiple contiguous stereocenters, and a strained bicyclo[2.2.2]octane system. The presence of various reactive functional groups, such as ketones and alcohols, at different stages of the syntheses necessitated the use of carefully orchestrated protecting group strategies to ensure chemoselectivity and stereocontrol.
Protecting Group Strategies in Key Syntheses
The Danishefsky Synthesis: Masking of a Key Secondary Alcohol
In their total synthesis, the Danishefsky group encountered a strategic need to differentiate between multiple hydroxyl groups. A key challenge was the selective protection of a C16 secondary alcohol to allow for manipulations elsewhere in the molecule. The protecting group of choice was the methoxymethyl (MOM) ether.[1][2]
Table 1: Protection and Deprotection of the C16-Hydroxyl Group (Danishefsky Synthesis)
| Step | Transformation | Reagents and Conditions | Yield (%) |
| Protection | C16-OH → C16-OMOM | MOMCl, i-Pr₂NEt, CH₂Cl₂ | N/A |
| Deprotection | C16-OMOM → C16-OH | Acidic conditions (e.g., HCl in THF/H₂O) | N/A |
Note: Specific yield data for these individual steps were not detailed in the reviewed literature.
-
To a solution of the secondary alcohol in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add N,N-diisopropylethylamine (i-Pr₂NEt).
-
Slowly add chloromethyl methyl ether (MOMCl) to the solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with CH₂Cl₂, and combine the organic layers.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the MOM-protected intermediate.
-
Dissolve the MOM-protected compound in a mixture of tetrahydrofuran (THF) and aqueous hydrochloric acid (HCl).
-
Stir the solution at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate, and combine the organic layers.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the free alcohol.
The Baran Synthesis: In Situ Ketalization for Chemoselective Reduction
A pivotal moment in the Baran synthesis was the chemoselective reduction of a sterically hindered C-5 ketone in the presence of a more accessible C-8 ketone. Initial attempts to protect the C-8 ketone as a traditional ethylene glycol ketal or a cyanohydrin proved unsuccessful, completely halting reactivity.[3][4] The successful strategy involved the in situ formation of a dimethyl ketal at the C-8 position, which allowed for the selective reduction of the C-5 ketone.[3]
Table 2: In Situ Ketalization and Reduction (Baran Synthesis)
| Step | Transformation | Reagents and Conditions | Yield (%) |
| In situ Ketalization & Reduction | C-8 Ketone → C-8 Dimethyl Ketal, C-5 Ketone → C-5 Alcohol | HC(OMe)₃, MeOH, TsOH (cat.); then LiBH₄, Zn(OTf)₂ | 83% (over 2 steps) |
-
To a solution of the diketone in a mixture of methanol (MeOH) and trimethyl orthoformate (HC(OMe)₃), add a catalytic amount of p-toluenesulfonic acid (TsOH).
-
Stir the reaction mixture at room temperature until the formation of the C-8 dimethyl ketal is complete (monitored by NMR or TLC analysis of an aliquot).
-
Cool the reaction mixture to 0 °C and add zinc triflate (Zn(OTf)₂), followed by the portion-wise addition of lithium borohydride (LiBH₄).
-
Stir the reaction at 0 °C until the reduction of the C-5 ketone is complete.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate, and combine the organic layers.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired C-5 alcohol.
The Zakarian/Davies Synthesis: Strategic Use of a PMB Ether
In their enantioselective synthesis, the Zakarian and Davies groups utilized a p-methoxybenzyl (PMB) ether to protect a primary alcohol.[5][6] This protecting group is known for its stability under various reaction conditions and its selective removal under oxidative or acidic conditions.
Table 3: Protection and Deprotection of a Primary Alcohol (Zakarian/Davies Synthesis)
| Step | Transformation | Reagents and Conditions | Yield (%) |
| Protection | Primary-OH → Primary-OPMB | PMB-Cl, NaH, THF | N/A |
| Deprotection | Primary-OPMB → Primary-OH | DDQ, CH₂Cl₂/H₂O | N/A |
Note: Specific yield data for these individual steps were not detailed in the reviewed literature.
-
To a suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the primary alcohol in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of p-methoxybenzyl chloride (PMB-Cl) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate, and combine the organic layers.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the PMB-protected ether.
-
To a solution of the PMB-protected compound in a mixture of dichloromethane (CH₂Cl₂) and water, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Stir the reaction mixture vigorously at room temperature until the deprotection is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the free alcohol.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the protecting group strategies discussed.
Caption: Danishefsky's MOM protection strategy.
Caption: Baran's in situ ketalization workflow.
References
- 1. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 11-Step Total Synthesis of (−)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthetic Strategies toward Natural Products Containing Contiguous Stereogenic Quaternary Carbons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification and Characterization of Synthetic Maoecrystal V
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the purification and characterization of synthetic Maoecrystal V, a complex diterpenoid with potential biological activity. The protocols outlined below are synthesized from methodologies reported in the total synthesis of this natural product.
Purification of Synthetic Maoecrystal V
Purification of the final synthetic Maoecrystal V product from the reaction mixture is critical to ensure the removal of reagents, byproducts, and isomers. The primary method for purification is flash column chromatography.
Experimental Protocol: Flash Column Chromatography
Objective: To isolate Maoecrystal V from the crude synthetic reaction mixture.
Materials:
-
Crude synthetic Maoecrystal V mixture
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (HPLC grade)
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO4) stain
-
Rotary evaporator
-
Collection tubes
Procedure:
-
Sample Preparation: Dissolve the crude synthetic mixture in a minimal amount of dichloromethane or a 1:1 mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a silica gel slurry in hexanes and carefully pack the chromatography column. Equilibrate the column by running several column volumes of the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. The exact gradient will depend on the specific impurities present in the crude mixture. A common gradient might be from 5% to 30% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions in individual tubes.
-
TLC Analysis: Monitor the separation by TLC. Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., 7:3 hexanes:ethyl acetate). Visualize the spots under a UV lamp and/or by staining with KMnO4.
-
Pooling and Concentration: Combine the fractions containing pure Maoecrystal V (identified by a single spot at the correct Rf value on the TLC plate). Concentrate the pooled fractions using a rotary evaporator to obtain the purified solid.
Logical Workflow for Purification
Caption: A typical workflow for the purification of synthetic Maoecrystal V using flash column chromatography.
Characterization of Synthetic Maoecrystal V
Following purification, it is essential to confirm the identity and purity of the synthetic Maoecrystal V. This is achieved through a combination of spectroscopic techniques. The data should be compared with reported values for the natural product or previously synthesized batches.[1]
Quantitative Data Summary
The following table summarizes the key characterization data for synthetic Maoecrystal V.
| Parameter | Data | Reference |
| Molecular Formula | C20H22O5 | --INVALID-LINK-- |
| Molecular Weight | 342.39 g/mol | Calculated |
| Appearance | White solid | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.08 (d, J = 6.8 Hz, 1H), 5.89 (d, J = 6.8 Hz, 1H), 4.98 (s, 1H), 4.75 (s, 1H), 4.40 (d, J = 5.2 Hz, 1H), 4.29 (d, J = 5.2 Hz, 1H), 3.01 (s, 1H), 2.50-2.40 (m, 1H), 2.20-2.10 (m, 1H), 1.95-1.80 (m, 2H), 1.75-1.65 (m, 1H), 1.30 (s, 3H), 1.15 (s, 3H), 1.05 (s, 3H). | --INVALID-LINK-- |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 210.1, 171.5, 148.9, 141.2, 135.8, 132.5, 110.2, 85.1, 83.2, 77.2, 55.4, 52.1, 48.9, 45.3, 38.7, 35.4, 33.1, 29.8, 25.6, 22.7. | --INVALID-LINK-- |
| HRMS (ESI) | m/z: [M+Na]⁺ calcd for C20H22O5Na, 365.1365; found, 365.1360. | --INVALID-LINK-- |
Experimental Protocols: Characterization Techniques
Objective: To confirm the structure and purity of the isolated compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of purified Maoecrystal V in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire a proton NMR spectrum. Use the residual solvent peak (CHCl₃ at 7.26 ppm) as a reference.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum. Use the solvent peak (CDCl₃ at 77.16 ppm) as a reference.
-
Data Analysis: Compare the obtained chemical shifts, coupling constants, and integration values with the data in the table above.
B. High-Resolution Mass Spectrometry (HRMS)
-
Instrument: Electrospray ionization (ESI) time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Infuse the sample into the mass spectrometer and acquire the spectrum in positive ion mode to observe the [M+Na]⁺ adduct.
-
Data Analysis: Compare the experimentally determined exact mass with the calculated mass for the expected molecular formula. The difference should be within 5 ppm.
Characterization Workflow
References
Application Notes and Protocols for Maoecrystal V in Chemical Biology: A Review of Current Evidence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maoecrystal V, a complex pentacyclic diterpenoid isolated from Isodon eriocalyx, initially garnered significant attention for its reported potent and selective cytotoxicity against cancer cells. This led to considerable interest in its potential as an anti-cancer agent and a tool for chemical biology studies. However, subsequent comprehensive studies involving totally synthesized material have brought the initial biological activity into question. This document provides a detailed overview of the current understanding of Maoecrystal V's biological activity, summarizes the key quantitative data, and discusses its standing as a tool for chemical biology research.
Introduction
Maoecrystal V is a structurally intricate natural product featuring a highly congested pentacyclic skeleton with four contiguous quaternary stereocenters.[1] First isolated in 1994, its complex architecture made it a formidable challenge and an attractive target for total synthesis.[1][2] The initial reports of its biological activity, particularly its potent cytotoxicity against HeLa cervical cancer cells, further fueled the synthetic efforts by numerous research groups.[3][4]
Biological Activity: An Evolving Narrative
The primary application of a natural product in chemical biology hinges on its ability to interact specifically with biological macromolecules, thereby modulating cellular pathways. The initial excitement surrounding Maoecrystal V was based on a report of its impressive in vitro cytotoxicity.
Initial Cytotoxicity Reports
In 2004, Sun and coworkers reported that Maoecrystal V exhibited potent and selective cytotoxic activity against the HeLa cell line with a half-maximal inhibitory concentration (IC50) in the nanomolar range.[1][4][5] This finding suggested that Maoecrystal V could be a promising lead compound for the development of new anticancer drugs.
Re-evaluation of Biological Activity
Despite the challenging synthesis, several research groups successfully prepared Maoecrystal V. A key advantage of total synthesis is the ability to produce sufficient quantities of highly pure material for thorough biological evaluation. In 2016, the Baran laboratory at The Scripps Research Institute completed an efficient 11-step total synthesis of (–)-maoecrystal V, yielding a substantial amount of the compound.[6][7]
Quantitative Data Summary
The conflicting reports on the cytotoxicity of Maoecrystal V are summarized in the table below for clear comparison.
| Compound | Cell Line | Reported IC50 | Reference |
| Maoecrystal V (Isolated) | HeLa | 20 ng/mL (~30 nM) | [1][3][4][5] |
| (-)-Maoecrystal V (Synthetic) | 32 Cancer Cell Lines (including HeLa) | No significant activity | [7][8] |
Application in Chemical Biology Studies: Current Status
The utility of a small molecule in chemical biology is predicated on its confirmed biological activity and, ideally, the identification of its molecular target(s). Given the current evidence demonstrating a lack of significant cytotoxicity, the application of Maoecrystal V in chemical biology studies is not established. There are no known signaling pathways that are modulated by Maoecrystal V, and consequently, no specific experimental protocols for its use as a chemical biology probe have been developed.
The primary value of Maoecrystal V to the scientific community has been as a challenging and inspiring target for the development of novel strategies and methodologies in chemical total synthesis.[1]
Experimental Protocols (Hypothetical)
As there are no confirmed biological applications of Maoecrystal V, the following workflow illustrates a general and hypothetical process that would be followed if a bioactive compound were to be investigated in chemical biology. It does not represent established protocols for Maoecrystal V.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Total Synthesis of (±)-Maoecrystal V - ChemistryViews [chemistryviews.org]
- 3. Synthetic Studies towards Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Arduous natural product quest's unwelcome end | Research | Chemistry World [chemistryworld.com]
- 8. baranlab.org [baranlab.org]
Application Notes and Protocols: Maoecrystal V as a Scaffold for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Challenging Scaffold with a Complex Biological Profile
Maoecrystal V, a structurally intricate diterpenoid isolated from the Chinese medicinal herb Isodon eriocalyx, initially garnered significant attention as a potential scaffold for anticancer drug development.[1][2][3][4] Its unique pentacyclic framework, featuring a densely functionalized core with multiple contiguous quaternary stereocenters, presented a formidable synthetic challenge and an intriguing template for medicinal chemistry.[5][6][7]
Initial reports highlighted its potent and selective cytotoxicity against HeLa (human cervical cancer) cells, with an impressive IC50 value of 0.02 µg/mL.[1][4][8] This sparked considerable interest in the synthesis of Maoecrystal V to enable further biological evaluation and the development of novel analogs.[2][9][10] However, subsequent studies with synthetic Maoecrystal V have questioned its bioactivity, revealing no significant cytotoxicity in various cancer cell lines, including HeLa cells.[9][11] This discrepancy underscores the complexities and challenges in natural product-based drug discovery and highlights the critical need for robust biological validation.
These application notes provide an overview of the synthetic strategies developed for Maoecrystal V, summarize the reported (and conflicting) biological data, and offer protocols for key synthetic transformations that could be adapted for the synthesis of related complex scaffolds.
Molecular Structure and Synthetic Challenges
The structure of Maoecrystal V is characterized by a pentacyclic skeleton with four contiguous quaternary stereocenters, a bicyclo[2.2.2]octane D/E ring system, and a fused lactone C ring.[5] The sheer structural complexity and stereochemical density have made it a prominent target for total synthesis, attracting the efforts of several research groups. A common strategic approach in many of the successful total syntheses has been the use of an intramolecular Diels-Alder (IMDA) reaction to construct the challenging bicyclo[2.2.2]octane core.[4][5][6][7][9]
Reported Biological Activity of Maoecrystal V
The initial excitement surrounding Maoecrystal V as a medicinal chemistry scaffold was primarily due to its reported potent cytotoxicity. However, the conflicting findings from different studies present a cautionary tale in drug discovery. The available data is summarized below.
| Cell Line | Reported IC50 (Initial Report) | Reported Activity (Baran Lab) | Reference |
| HeLa (Cervical Cancer) | 0.02 µg/mL (20 ng/mL) | Not active | [1][2][4][8][11] |
| K562 (Leukemia) | > 10 µg/mL | Not active | [8][12][13] |
| A549 (Lung Carcinoma) | > 10 µg/mL | Not active | [8][12][13] |
| BGC-823 (Adenocarcinoma) | > 10 µg/mL | Not active | [8][12][13] |
| MCF7 (Breast Cancer) | Not reported | Not active | [12][13] |
| A2780 (Ovarian Cancer) | Not reported | Not active | [12][13] |
Synthetic Protocols: Key Transformations
The total synthesis of Maoecrystal V has been achieved through various elegant strategies. Below is a representative protocol for a key transformation, the intramolecular Diels-Alder (IMDA) reaction, which is a cornerstone of several synthetic routes. The following is a generalized protocol based on the principles described in the literature.[4][5][6][7][10]
Protocol: Intramolecular Diels-Alder Cyclization for Bicyclo[2.2.2]octane Core Synthesis
Objective: To construct the bicyclo[2.2.2]octane core of a Maoecrystal V precursor via an intramolecular Diels-Alder reaction.
Materials:
-
Diels-Alder precursor (a synthesized intermediate containing a diene and a dienophile)
-
High-purity, dry toluene
-
Inert gas (Argon or Nitrogen)
-
Sealed reaction tube or flask with a condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere to prevent side reactions.
-
Reaction Setup: Dissolve the Diels-Alder precursor in dry toluene in a sealed reaction tube. The concentration should be optimized for the specific substrate to favor the intramolecular reaction over intermolecular dimerization.
-
Thermal Cyclization: Heat the reaction mixture in an oil bath at a temperature typically ranging from 110°C to 180°C. The optimal temperature and reaction time will depend on the specific substrate and may require careful monitoring by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired bicyclo[2.2.2]octane product.
-
Characterization: The structure and stereochemistry of the purified product should be confirmed by standard analytical techniques, including NMR spectroscopy (¹H and ¹³C), mass spectrometry, and, if possible, single-crystal X-ray diffraction.
Visualizing Synthetic and Biosynthetic Pathways
Diagrams can help to visualize the complex transformations involved in the synthesis and proposed biosynthesis of Maoecrystal V.
Caption: Proposed biosynthetic pathway of Maoecrystal V.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of (±)-Maoecrystal V - ChemistryViews [chemistryviews.org]
- 4. Total synthesis of maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthetic Studies towards Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toward the total synthesis of maoecrystal V: an intramolecular Diels–Alder route to the maoecrystal V pentacyclic core with the appropriate relative stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies toward the Synthesis of Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Total synthesis of (±) maoecrystal V. | Semantic Scholar [semanticscholar.org]
- 11. baranlab.org [baranlab.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enantioselective Synthesis of (−)-Maoecrystal V by Enantiodetermining C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Maoecrystal V
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maoecrystal V is a complex diterpenoid isolated from Isodon eriocalyx that has garnered significant interest due to its unique chemical structure.[1] Accurate and precise quantification of Maoecrystal V is essential for various research applications, including pharmacokinetic studies, quality control of herbal preparations, and mechanism of action investigations. This document provides detailed application notes and protocols for the analytical quantification of Maoecrystal V using modern chromatographic techniques. While validated methods for many diterpenoids from Isodon species have been established, specific quantitative data for Maoecrystal V is not extensively available in the public domain. Therefore, this guide synthesizes information from related compounds to propose robust analytical methods that can be validated for the specific quantification of Maoecrystal V.
Analytical Methods Overview
High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are the recommended techniques for the quantification of Maoecrystal V. UPLC-MS/MS is particularly suited for complex biological matrices due to its high sensitivity and selectivity.
Table 1: Comparison of Analytical Methods for Maoecrystal V Quantification
| Parameter | HPLC-UV | UPLC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Selectivity | Moderate | High |
| Sensitivity | ng-µg range | pg-ng range |
| Matrix Effect | Low to moderate | Can be significant, requires careful management. |
| Instrumentation | Widely available | More specialized |
| Primary Use | Quantification in simpler matrices (e.g., plant extracts). | Quantification in complex matrices (e.g., plasma, tissue). |
Experimental Protocols
Protocol 1: Quantification of Maoecrystal V in Biological Matrices by UPLC-MS/MS
This protocol is adapted from established methods for similar diterpenoids and provides a starting point for the development of a validated assay for Maoecrystal V.
1. Sample Preparation: Protein Precipitation
This method is suitable for the extraction of Maoecrystal V from plasma or serum samples.
-
To 100 µL of plasma/serum, add 300 µL of acetonitrile containing the internal standard (IS). A structurally similar compound not present in the sample, such as a synthetic analogue or a stable isotope-labeled Maoecrystal V, should be used as the IS.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 13,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 30% B
-
3.6-5.0 min: 30% B
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 500°C.
-
Desolvation Gas Flow: 1000 L/hr.
-
Cone Gas Flow: 150 L/hr.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The molecular formula of Maoecrystal V is C₂₀H₂₂O₅, with a molecular weight of 342.39 g/mol . The protonated molecule [M+H]⁺ would have an m/z of 343.4. The exact product ions would need to be determined by infusing a pure standard of Maoecrystal V into the mass spectrometer. A proposed transition is provided in the table below.
-
Table 2: Proposed MRM Transitions for Maoecrystal V
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Maoecrystal V | 343.4 | To be determined | 0.1 | To be optimized | To be optimized |
| Internal Standard | To be determined | To be determined | 0.1 | To be optimized | To be optimized |
3. Method Validation
The developed method must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The closeness of agreement among a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |
| Recovery | The extraction efficiency of an analytical process. | Consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The ratio of the analyte response in the presence and absence of matrix should be consistent and reproducible. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions. | Analyte concentration should be within ±15% of the initial concentration. |
Protocol 2: Quantification of Maoecrystal V in Plant Material by HPLC-UV
This protocol is suitable for the quantification of Maoecrystal V in dried plant material from Isodon eriocalyx.
1. Sample Preparation: Ultrasonic Extraction
-
Accurately weigh 1.0 g of powdered, dried plant material into a centrifuge tube.
-
Add 25 mL of methanol.
-
Sonication in an ultrasonic bath for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process twice more with 25 mL of methanol each time.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Redissolve the residue in 5 mL of methanol and filter through a 0.45 µm syringe filter into an autosampler vial.
2. HPLC-UV Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 245 nm (or the λmax of Maoecrystal V).
-
Isocratic Elution: 60% B.
3. Calibration
Prepare a series of standard solutions of purified Maoecrystal V in methanol at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each standard and construct a calibration curve by plotting the peak area against the concentration. The concentration of Maoecrystal V in the plant extract can then be determined from this curve.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Maoecrystal V
Welcome to the technical support center for the total synthesis of Maoecrystal V. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complex challenges associated with the synthesis of this intricate natural product. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this endeavor.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in constructing the [2.2.2]-bicyclooctane core of Maoecrystal V?
The construction of the [2.2.2]-bicyclooctane core is a significant hurdle. Most reported syntheses utilize a Diels-Alder reaction, but this approach is often plagued by low yields and the formation of multiple isomers.[1][2] For instance, in one of the early total syntheses, the key intramolecular Diels-Alder (IMDA) reaction yielded the desired product in only 36% along with two isomeric byproducts.[1] An alternative strategy involves a biomimetic pinacol-type rearrangement of a [3.2.1]-bicyclooctane scaffold, which can circumvent the challenges of the Diels-Alder reaction.[1][3]
Q2: How can I control the stereochemistry of the four contiguous quaternary centers?
The presence of four contiguous quaternary stereocenters is a defining feature and a major synthetic challenge of Maoecrystal V.[1] Successful strategies often rely on careful planning of the synthetic route to set these stereocenters in a controlled manner. Key approaches include:
-
Substrate-controlled reactions: Utilizing the existing stereocenters in an intermediate to direct the stereochemical outcome of subsequent reactions.
-
Chiral auxiliaries: Employing chiral auxiliaries to induce asymmetry in key bond-forming reactions.[4][5]
-
Asymmetric catalysis: Using chiral catalysts to control the stereochemistry of key transformations.[4][5]
One successful enantioselective synthesis employed an early-stage chiral auxiliary-directed C-H functionalization to establish a key benzofuran intermediate, which then dictated the stereochemistry of subsequent transformations.[4][5]
Q3: I am having trouble with the late-stage formation of the tetrahydrofuran ring. What are some common issues and solutions?
The formation of the strained tetrahydrofuran ring, particularly in the later stages of the synthesis, has been described as a "pesky" challenge.[1] Issues often arise from the steric hindrance around the reaction centers. A "west-to-east" strategy, where the bond between the tetrahydrofuran ring and the cyclohexene ring is formed early in the synthesis, has been shown to be an effective approach to ensure the correct stereochemistry.[1] Another successful method involved an oxidative cyclodearomatization to form the bond to the bicyclic system before the Diels-Alder cycloaddition.[1]
Troubleshooting Guides
Problem 1: Low Yield and Poor Selectivity in the Intramolecular Diels-Alder (IMDA) Reaction
Symptoms:
-
The desired [2.2.2]-bicyclooctane product is obtained in low yield.
-
Multiple undesired isomers are formed, complicating purification.
Possible Causes:
-
Unfavorable transition state: The conformation of the diene and dienophile may not favor the desired cycloaddition pathway.
-
Steric hindrance: Bulky substituents on the tether connecting the diene and dienophile can disfavor the cyclization.
-
Incorrect dienophile partner: The nature of the dienophile has been shown to be critical, with different dienophiles leading to different isomeric products.[4][5]
Solutions:
-
Modify the tether: Altering the length or rigidity of the tether connecting the diene and dienophile can influence the conformational preferences and improve the yield of the desired isomer.
-
Change the dienophile: Experiment with different dienophile moieties. It has been reported that modifying the dienophile can completely change the course of the IMDA reaction, even leading to the formation of a novel isomer, "maoecrystal ZG".[4][5]
-
Explore alternative cyclization strategies: Consider a Lewis acid-catalyzed Diels-Alder reaction to enhance selectivity or explore entirely different approaches such as a pinacol rearrangement to form the bicyclic core.[3]
Problem 2: Difficulty in the Enolate-Based Hydroxymethylation of the [2.2.2]-Bicyclic Ketone
Symptoms:
-
Low to no conversion of the starting ketone.
-
Formation of multiple hydroxymethylated products with poor regioselectivity.
-
Preferential reaction at a less hindered, undesired position.
Possible Causes:
-
Steric hindrance: The target enolate position is highly hindered, making it difficult to access.
-
Chemoselectivity issues: The presence of other enolizable positions can lead to competing reactions.[3][6]
-
Unfavorable enolate geometry: The geometry of the enolate may not be conducive to reaction at the desired position.
Solutions:
-
Use of a lanthanide Lewis acid: The use of a lanthanide Lewis acid, such as LaCl₃·2LiCl, has been shown to control the regio- and stereochemical course of the aldol reaction with an extended enolate, favoring the desired product.[3][7]
-
Protecting group strategy: While protecting other reactive ketones in the molecule was attempted and found to shut down reactivity, a careful choice of protecting groups might be viable in other contexts.[6]
-
Optimization of reaction conditions: Systematically screen different bases, solvents, temperatures, and additives to find the optimal conditions for the desired transformation.
Quantitative Data Summary
| Challenge | Reaction | Key Reagents/Conditions | Yield of Desired Product | Reference |
| IMDA Reaction | Intramolecular Diels-Alder | Toluene, heat | 36% | [1] |
| Pinacol Rearrangement | Grignard addition followed by acid-catalyzed rearrangement | i-PrMgCl·LiCl, then aq. TsOH, 85 °C | 45% | [3][6] |
| Enolate Hydroxymethylation | Aldol addition | TMS₂NNa, LaCl₃·2LiCl, (CH₂O)ₙ | 56% | [7] |
| Asymmetric C-H Functionalization | Rh-catalyzed C-H insertion | Rh₂(S-PTTL)₄ | 53% (10:1 dr) | [4][5] |
Experimental Protocols
Key Experiment: Pinacol Rearrangement for [2.2.2]-Bicyclooctane Core Formation (Baran Synthesis)
This protocol describes the convergent coupling of two fragments followed by a pinacol rearrangement to construct the key [2.2.2]-bicyclic intermediate.[3][6]
Materials:
-
Ketone fragment 5
-
Iodo-ketone fragment 6
-
iso-Propylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl)
-
Toluene (PhMe), anhydrous
-
Aqueous p-toluenesulfonic acid (TsOH)
Procedure:
-
To a solution of iodo-ketone fragment 6 in anhydrous toluene at -78 °C, add i-PrMgCl·LiCl. Stir the mixture to allow for Mg/I exchange and formation of the Grignard reagent.
-
Add a solution of ketone fragment 5 in anhydrous toluene to the freshly prepared Grignard reagent at -78 °C.
-
Allow the reaction to warm to room temperature and stir until the addition is complete (monitor by TLC).
-
Quench the reaction by the addition of aqueous TsOH.
-
Heat the reaction mixture to 85 °C to induce the pinacol rearrangement and olefin isomerization.
-
After the reaction is complete (monitor by TLC), cool the mixture to room temperature, and perform an aqueous workup.
-
Purify the crude product by column chromatography to yield the [2.2.2]-bicyclooctane intermediate 3 .
Visualizations
Caption: Key strategic challenges in the total synthesis of Maoecrystal V.
Caption: Troubleshooting workflow for the intramolecular Diels-Alder reaction.
Caption: Workflow for the pinacol rearrangement in Maoecrystal V synthesis.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective Synthesis of (−)-Maoecrystal V by Enantiodetermining C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 11-Step Total Synthesis of (−)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synarchive.com [synarchive.com]
Technical Support Center: Optimizing Reaction Conditions for Maoecrystal V Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Maoecrystal V. The content is tailored to address specific challenges that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most challenging steps in the total synthesis of Maoecrystal V?
A1: Based on published literature, two of the most significant challenges in the synthesis of Maoecrystal V are:
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The enolate-based installation of the hydroxymethyl group at C-10. This step is complicated by steric hindrance and potential chemo- and regioselectivity issues, with the possibility of forming multiple undesired monohydroxymethylated products.[1][2]
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The pinacol rearrangement to form the key [2.2.2] bicyclooctane core. This reaction can produce undesired isomers, impacting the overall yield of the desired intermediate.[1][2][3]
Q2: Have there been different strategies employed for the total synthesis of Maoecrystal V?
A2: Yes, several research groups have reported total syntheses of Maoecrystal V, each employing unique strategic disconnections. Key strategies include:
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Baran's Synthesis (2016): An 11-step enantioselective synthesis featuring a biomimetic pinacol-type rearrangement.[1][2]
-
Danishefsky's Synthesis (2012): A racemic total synthesis that utilized an intramolecular Diels-Alder (IMDA) reaction to construct the core structure.[4]
-
Zakarian's Syntheses (2013, 2014): Both racemic and enantioselective syntheses were developed, also centered around a key intramolecular Diels-Alder reaction.[3]
-
Thomson's Synthesis (2014): An asymmetric synthesis employing an intermolecular Diels-Alder reaction.[3]
-
Yang's Synthesis: The first reported total synthesis of Maoecrystal V.[3]
Q3: What is the reported biological activity of synthetic Maoecrystal V?
A3: While initial reports on the isolated natural product suggested significant cytotoxic activity against various cancer cell lines, subsequent studies on the synthetically produced Maoecrystal V did not corroborate these findings. The Baran group, after completing their synthesis, found that the synthetic compound exhibited virtually no cytotoxicity in any of the cancer cell lines tested.[2][3][5]
Troubleshooting Guides
Problem 1: Low yield and undesired isomers in the pinacol rearrangement.
-
Question: I am attempting the pinacol rearrangement to form the bicyclo[2.2.2]octane core of Maoecrystal V, but I am observing low yields of the desired product and significant formation of an undesired isomer. How can I optimize this step?
-
Answer: The pinacol rearrangement is a critical and sensitive step. Here are some key parameters to control based on the successful Baran synthesis:
-
Reagents and Conditions: The reaction is typically initiated by the 1,2-addition of a Grignard reagent to a ketone precursor, followed by treatment with aqueous p-toluenesulfonic acid (TsOH) and heating.[3]
-
Temperature Control: The reaction mixture is heated to induce the rearrangement and olefin isomerization. A temperature of 85 °C has been reported to be effective.[1][2]
-
Reaction Time: A prolonged reaction time of around 17 hours has been utilized.[6]
-
Solvent System: A mixture of toluene (PhMe) and tetrahydrofuran (THF) is a suitable solvent system.[6]
-
Expected Outcome: Be aware that even under optimized conditions, the formation of an undesired isomer can occur. In the Baran synthesis, the desired product was isolated in 45% yield, with a 22% yield of an undesired isomer.[1][2]
-
Problem 2: Poor regioselectivity in the enolate formation for hydroxymethylation.
-
Question: I am struggling with the regioselective formation of the more hindered C-5/10 enolate for the subsequent hydroxymethylation. The reaction preferentially forms the more accessible enolate at C-8/14. How can I improve the selectivity?
-
Answer: This is a known challenge due to the steric hindrance at the desired position. The Baran group developed a specific protocol to overcome this issue:
-
Use of a Lanthanide Lewis Acid: The addition of lanthanum chloride-lithium chloride complex (LaCl₃·2LiCl) was found to be crucial for controlling the regio- and stereochemical course of the subsequent aldol reaction.[1][2] This represents the first reported use of this complex to control the course of an aldol reaction of an extended enolate.[1]
-
Base and Solvent: Sodium bis(trimethylsilyl)amide (NaHMDS or TMS₂NNa) is used as the base in a solvent system of tetrahydrofuran (THF) and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU).[6]
-
Temperature: The reaction is performed at a low temperature of -45 °C.[6]
-
Rationale for Selectivity: The successful chemoselectivity is attributed to two factors: (1) increased angle strain upon generation of the C-8/14 enolate and (2) destabilizing non-bonding interactions between π-systems.[1]
-
Problem 3: Unsuccessful reduction of the hindered ketone.
-
Question: I am having difficulty with the stereoselective reduction of the sterically hindered ketone within the A-ring. Standard reducing agents are not effective. What conditions should I try?
-
Answer: The reduction of the hindered ketone requires specific reagents to achieve the desired stereoselectivity.
-
Optimized Reagents: A combination of lithium borohydride (LiBH₄) and zinc triflate (Zn(OTf)₂) has been shown to be effective.[3][6] The use of Zn(OTf)₂ was found to assist in reversing the stereoselectivity of the reduction.[2]
-
Solvent and Temperature: The reaction is carried out in a mixture of dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF) at room temperature.[6]
-
Reaction Time: This reduction can be slow, requiring up to 50 hours.[6]
-
Side Products: Be aware of the potential formation of the C6'-epimer as a side product.[6]
-
Experimental Protocols
Key Experiment: Enantioselective Conjugate Addition
This protocol describes the first step in the Baran synthesis of (-)-Maoecrystal V.[2]
-
Reagents:
-
Cyclohexenone
-
Allyl(trimethyl)silane Grignard reagent (TMSCH₂C(MgBr)CH₂)
-
Copper(I) iodide-dimethyl sulfide complex (CuI·0.75DMS) (0.60 mol%)
-
TADDOL-derived phosphine-phosphite ligand (L1) (0.80 mol%)
-
-
Solvent: Toluene/Methyltetrahydrofuran (PhMe/MeTHF)
-
Procedure:
-
To a solution of CuI·0.75DMS and ligand L1 in PhMe/MeTHF at -78 °C, add the allyl(trimethyl)silane Grignard reagent.
-
Add cyclohexenone to the reaction mixture.
-
Stir the reaction at -78 °C for 4.5 hours.
-
Quench the reaction and perform an aqueous workup.
-
Purify the product by chromatography.
-
-
Expected Yield: 80% with 99% enantiomeric excess (ee).[2][6]
Key Experiment: Pinacol Rearrangement
This protocol outlines the convergent coupling and pinacol rearrangement to form the bicyclo[2.2.2]octane core.[2][6]
-
Reagents:
-
Ketone precursor 5
-
Grignard reagent from fragment 6
-
Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl)
-
Aqueous p-toluenesulfonic acid (aq. TsOH)
-
-
Solvent: Toluene (PhMe) / Tetrahydrofuran (THF)
-
Procedure:
-
In a flask containing ketone precursor 5, add the Grignard reagent (prepared from fragment 6 and i-PrMgCl·LiCl) in PhMe at -78 °C and allow the mixture to warm to 0 °C.
-
After the initial coupling, add aqueous TsOH to the reaction mixture.
-
Heat the mixture to 85 °C for 17 hours.
-
Cool the reaction mixture, perform an aqueous workup, and extract the product.
-
Purify by chromatography.
-
Data Presentation
Table 1: Summary of Optimized Reaction Conditions for Key Steps in Maoecrystal V Synthesis
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Enantioselective Conjugate Addition | CuI·0.75DMS, L1, TMSCH₂C(MgBr)CH₂ | PhMe/MeTHF | -78 | 4.5 | 80 | [2][6] |
| α-Acetoxylation | LiTMP, Davis oxaziridine, Ac₂O | THF/DMPU | -78 to 0 | 3.5 | 64 | [2][6] |
| Hosomi-Sakurai Reaction | EtAlCl₂ | PhMe | 0 | - | 77 | [2][6] |
| Pinacol Rearrangement | i-PrMgCl·LiCl, aq. TsOH | PhMe/THF | -78 to 85 | 17 | 45 | [2][6] |
| Aldol Addition (Hydroxymethylation) | NaHMDS, LaCl₃·2LiCl, (CH₂O)n | THF/DMPU | -45 | 3 | 56 | [6] |
| Ketone Reduction | LiBH₄, Zn(OTf)₂ | CH₂Cl₂/THF | Room Temp. | 50 | 62 (2 steps) | [6] |
| Final Cascade Reaction | DMDO, MgI₂, InI₃, Dess-Martin Periodinane, Oxone | MeCN/Buffer | 0 to Room Temp. | 29 | 76 (2 steps) | [3][6] |
Visualizations
Caption: Overall workflow of the 11-step enantioselective synthesis of (-)-Maoecrystal V.
Caption: Troubleshooting workflow for the regioselective hydroxymethylation step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 11-Step Total Synthesis of (−)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Open Flask: Maoecrystal V, or I how I learned to cope with my mediocrity [openflask.blogspot.com]
- 6. synarchive.com [synarchive.com]
Technical Support Center: Synthesis of Maoecrystal V Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the synthesis of Maoecrystal V, a structurally complex diterpenoid. The guides focus on overcoming steric hindrance, a recurring issue in the construction of its highly congested pentacyclic core.
Frequently Asked Questions (FAQs)
Q1: What are the primary steric challenges in the total synthesis of Maoecrystal V?
A1: The synthesis of Maoecrystal V is complicated by its densely packed structure, featuring a pentacyclic skeleton with four contiguous quaternary stereocenters.[1] Key challenges arising from steric hindrance include:
-
Nucleophilic additions to hindered carbonyls: Introducing substituents to sterically shielded ketone groups is often difficult, leading to low or no yield.[2]
-
Selective functionalization: Differentiating between reactive sites that are in close proximity and sterically hindered can be problematic. This is particularly evident in selective ketone reductions.[2]
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Controlling stereochemistry: The congested nature of the intermediates often dictates the trajectory of incoming reagents, leading to the formation of undesired stereoisomers. This is a significant issue in reactions like nucleophilic additions and intramolecular cyclizations.[3]
-
Formation of the bicyclo[2.2.2]octane core: The intramolecular Diels-Alder (IMDA) reaction, a common strategy for forming this core structure, is sensitive to steric pressures that can affect reaction efficiency and stereochemical outcome.[1][4]
-
Intramolecular hydrogen delivery: Establishing the correct stereochemistry at ring junctions can require delivering a hydrogen atom to a highly hindered face of the molecule.[4][5]
Troubleshooting Guides
Issue 1: Low or no yield in the 1,2-addition of an organometallic reagent to ketone intermediates.
This issue is frequently encountered when attempting to couple complex fragments, as seen in the Baran synthesis where the addition of an organometallic species to a ketone was initially unsuccessful due to steric hindrance.[2]
-
Diagram of the Problem:
Fig. 1: Steric hindrance preventing nucleophilic addition. -
Troubleshooting Steps:
| Strategy | Description | Example & Outcome | Reference |
| Use of Less Hindered Reagents | Attempts to add organometallic species derived from protected versions of coupling partners (e.g., as ketals or silyl enol ethers) failed. Switching to an unprotected version of the nucleophile proved successful. | In the Baran synthesis, treating the unprotected iodo-precursor with i-PrMgCl·LiCl resulted in a smooth Grignard addition to the hindered ketone, affording the key intermediate in 45% yield after pinacol rearrangement. | [2][6] |
| Lewis Acid Screening | An extensive evaluation of over 50 Lewis acids was conducted for a challenging Sakurai reaction. | EtAlCl2 was found to be uniquely successful, providing the desired bicyclic product in 77% yield, whereas other Lewis acids failed. | [2] |
-
Detailed Protocol: Grignard Addition with i-PrMgCl·LiCl
This protocol is adapted from the Baran synthesis of (-)-Maoecrystal V.[2][6]
-
Preparation of the Grignard Reagent: To a solution of the unprotected iodo-precursor (1.5 equiv) in toluene (PhMe), add i-PrMgCl·LiCl (1.5 equiv) at -78 °C.
-
Reaction Mixture: Stir the solution at temperatures ranging from -78 °C to 0 °C to facilitate the Mg/I exchange.
-
Addition to Ketone: Add the hindered ketone (1.0 equiv) to the freshly prepared Grignard reagent.
-
Pinacol Rearrangement: Upon completion of the addition, add aqueous TsOH to the reaction mixture and heat to 85 °C to induce a pinacol rearrangement and olefin isomerization.
-
Work-up and Purification: After the reaction is complete, perform a standard aqueous work-up and purify the product by column chromatography.
-
Issue 2: Poor stereoselectivity in nucleophilic additions to install the C7 carbon.
The introduction of a C7 nitrile group via cyanide addition has been shown to proceed with poor stereoselectivity, with the nucleophile preferentially attacking from the less hindered, but undesired, face.[3]
-
Diagram of the Troubleshooting Logic:
Fig. 2: Troubleshooting workflow for stereocontrol. -
Troubleshooting Strategies:
| Strategy | Description | Example & Outcome | Reference |
| Substrate Modification | Altering the substrate's conformation can block the undesired face for nucleophilic attack. | The Baran group found that forming the tetrahydrofuran (THF) ring before cyanide addition could be a viable strategy to achieve the desired stereochemistry. The use of Zn(OTf)2 with a specific substrate did yield the desired stereo- and chemoselectivity, reinforcing this hypothesis. | [3] |
| Cascade Reaction | A cascade sequence can be employed to install the C7 carbon under thermodynamic control. | In a later stage of the Baran synthesis, the C7 carbon was installed using TMSCN in the presence of ZnI2 after the formation of the THF ring, leading to the complete carbon skeleton of Maoecrystal V. | [6] |
Issue 3: Difficulty in selectively reducing a sterically hindered ketone.
In intermediates containing multiple ketone functionalities, selectively reducing the more sterically encumbered ketone is a significant challenge. Standard reducing agents often fail or react at the wrong site.
-
Troubleshooting Strategy: Internal Protection
An internal protection strategy can be used to temporarily mask the more accessible ketone, allowing for the selective reduction of the hindered one.[2]
-
Workflow Diagram:
Fig. 3: Workflow for selective ketone reduction.
-
-
Experimental Protocol: Selective Ketone Reduction
This protocol is based on the Baran group's approach.[2]
-
Internal Protection: To a solution of the diketone intermediate in a suitable solvent, add trimethyl orthoformate (CH(OMe)3) and a catalytic amount of trifluoroacetic acid (TFA) to selectively form a ketal at the less hindered ketone.
-
In situ Reduction: To the same reaction mixture, add LiBH4 and Zn(OTf)2. The zinc triflate is believed to assist in reversing the typical stereoselectivity of the reduction.
-
Work-up and Purification: Upon completion, perform an appropriate work-up to hydrolyze the ketal and purify the desired alcohol product. This one-pot procedure yielded the product in 83%.[2]
-
References
Technical Support Center: Intramolecular Diels-Alder Reaction for Maoecrystal V Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists encountering challenges with the intramolecular Diels-Alder (IMDA) reaction in the total synthesis of Maoecrystal V.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing low yields or decomposition of my starting material during the thermal intramolecular Diels-Alder reaction?
Low yields in the IMDA reaction for the Maoecrystal V core can stem from several factors. High temperatures required for the cycloaddition can often lead to competing side reactions or decomposition of sensitive starting materials.
-
Diene Isomerization: Under thermal conditions, the diene precursor may isomerize to a non-reactive conformation before the desired cycloaddition can occur.[1]
-
Side Product Formation: In some synthetic routes, the formation of undesired isomeric products or dimers can significantly reduce the yield of the target cycloadduct. For instance, one approach reported the formation of the desired bicycle in only 36% yield, accompanied by two other isomeric products.[2] Another attempt was complicated by the formation of a dimerized quinone adduct in nearly equal proportion to the desired product.[2]
-
Substrate Stability: The stability of the diene and dienophile precursor is critical. Certain protecting groups or functional moieties may not be stable to the high temperatures (often >160 °C) required for the reaction, leading to decomposition.
Troubleshooting Suggestions:
-
Optimize Reaction Temperature and Time: Carefully screen a range of temperatures and reaction times. It's possible that a lower temperature for a longer duration may favor the desired cycloaddition over decomposition pathways.
-
Use of Lewis Acids: While thermal conditions are common, consider exploring Lewis acid catalysis to promote the Diels-Alder reaction at lower temperatures. However, be mindful that Lewis acids can also catalyze undesired side reactions.
-
Precursor Design: The structure of the precursor is paramount. The choice of tether length and rigidity connecting the diene and dienophile can significantly influence the ease of cyclization.[3]
Q2: My intramolecular Diels-Alder reaction is proceeding with the incorrect facial selectivity, leading to the wrong stereoisomer. How can I address this?
Achieving the correct stereochemistry is a well-documented challenge in the synthesis of Maoecrystal V via an IMDA reaction. Several research groups have reported obtaining the opposite facial selectivity to that required for the natural product's architecture.[1][2]
-
Transition State Conformations: The facial selectivity is determined by the preferred transition state of the cyclization. This is influenced by steric and electronic factors within the precursor molecule. The undesired isomer may arise from a lower energy transition state that is more readily accessible.
-
Substrate Control: The stereochemical outcome is highly dependent on the structure of the IMDA precursor. The substituents on the diene, dienophile, and the linking tether all play a crucial role in directing the approach of the reacting partners. In one synthesis, the choice of dienophile was found to be critical, with a different dienophile leading to an unexpected structural isomer.[4]
Troubleshooting Suggestions:
-
Modify the Precursor: This is often the most effective strategy. Altering the steric bulk of protecting groups or changing the geometry of the tether can disfavor the transition state leading to the undesired isomer.
-
Chiral Auxiliaries or Catalysts: Employing a chiral auxiliary on the dienophile or using a chiral Lewis acid catalyst may enforce the desired facial selectivity. One successful enantioselective synthesis utilized an early-stage chiral auxiliary-directed C-H functionalization to set the key stereochemistry prior to the IMDA reaction.[4]
-
Computational Modeling: In silico modeling of the possible transition states can provide insight into the factors governing facial selectivity and guide the redesign of the IMDA precursor.
Q3: What are some common experimental conditions for the intramolecular Diels-Alder reaction in Maoecrystal V synthesis?
The IMDA reaction for Maoecrystal V is typically performed under thermal conditions. Below is a general protocol based on reported syntheses. Note that specific conditions will need to be optimized for your particular substrate.
General Experimental Protocol:
-
Preparation of the Precursor: The IMDA precursor, containing both the diene and dienophile moieties connected by a suitable tether, is synthesized and purified.
-
Reaction Setup: The precursor is dissolved in a high-boiling point solvent, such as toluene or xylene, in a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere (e.g., argon or nitrogen).
-
Thermal Cyclization: The reaction mixture is heated to a high temperature, typically ranging from 160 °C to 180 °C.[1] The reaction progress is monitored by an appropriate analytical technique, such as TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to isolate the desired cycloadduct.
Summary of Reported Intramolecular Diels-Alder Reaction Conditions and Outcomes
| Research Group (Lead Author) | Precursor Type (General Description) | Key Reaction Conditions | Yield of Desired Cycloadduct | Stereochemical Outcome |
| Danishefsky (2012) | Acyl-linked diene and silyl enol ether dienophile | Toluene, sealed tube, 166 °C, 1 h | 62% (after desilylation) | Achieved desired core structure |
| Unnamed (in review) | Precursor with a highly functionalized A-ring | Not specified | Not specified | Undesired facial selectivity |
| Baran (2009 attempt) | Hemiacetal-containing precursor | Heating | Not specified | Converged to a single tricarbonyl compound after further steps |
| Singh (2010 attempt) | Quinone-containing precursor | Heating | ~50% (along with dimer) | Dimerization was a major side reaction |
| Zakarian (2014) | Varied dienophile partners | Thermal conditions | Critically dependent on dienophile | Divergent outcomes, leading to natural product or an isomer |
Experimental and Logical Workflow Diagrams
Below are diagrams illustrating the key concepts and workflows associated with the intramolecular Diels-Alder reaction in the synthesis of Maoecrystal V.
Caption: Workflow of the intramolecular Diels-Alder reaction.
Caption: Troubleshooting logic for the IMDA reaction.
References
Technical Support Center: Synthesis of the Maoecrystal V Bicyclo[2.2.2]octane Core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering difficulties in the synthesis of the bicyclo[2.2.2]octane core of Maoecrystal V. This complex natural product presents significant synthetic challenges, particularly in the construction of its sterically congested polycyclic framework.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My intramolecular Diels-Alder (IMDA) reaction to form the bicyclo[2.2.2]octane core is resulting in the wrong diastereomer. How can I control the facial selectivity?
Answer:
This is a common and significant challenge in the synthesis of the Maoecrystal V core. The facial selectivity of the intramolecular Diels-Alder reaction is highly sensitive to the conformation of the tether connecting the diene and dienophile, as well as steric hindrance around the reacting centers.
Troubleshooting Strategies:
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Substrate Modification: The most successful strategies have involved modifying the dienophile-containing ring or the tether to favor the desired approach of the reactants. The Danishefsky group, for instance, utilized an achiral A-ring equivalent to circumvent the facial selectivity issue in their successful synthesis.[1]
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Conformational Control: Introducing bulky protecting groups or other functionalities can lock the precursor into a conformation that favors the desired cycloaddition trajectory.
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Alternative Cycloaddition Precursors: The Zakarian group successfully controlled stereochemistry prior to the IMDA reaction, which avoided the issues of poor facial selectivity that plagued other syntheses.[2]
Experimental Protocol: Representative Intramolecular Diels-Alder Reaction
The following is a generalized protocol based on approaches described in the literature. Specific substrate concentrations, temperatures, and reaction times will need to be optimized.
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Precursor Synthesis: Synthesize the diene-dienophile precursor with the desired tether and substituents.
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Degassing: Dissolve the precursor in a high-boiling point solvent (e.g., toluene, xylene) and thoroughly degas the solution with argon or nitrogen to prevent oxidation of the diene.
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Thermal Cyclization: Heat the solution to the desired temperature (typically ranging from 110 °C to 180 °C) in a sealed tube or under reflux.
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup and Purification: Upon completion, cool the reaction mixture, concentrate it under reduced pressure, and purify the cycloadduct by column chromatography.
FAQ 2: The yield of my bicyclo[2.2.2]octane core-forming reaction is very low, and I observe multiple side products. What are the likely causes and solutions?
Answer:
Low yields in the construction of the bicyclo[2.2.2]octane core can be attributed to several factors, including competing side reactions, thermal decomposition of the starting material or product, and steric hindrance impeding the desired transformation.
Troubleshooting Strategies:
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Reaction Conditions Optimization: Systematically screen reaction parameters such as temperature, solvent, and concentration. In some cases, lower temperatures for a longer duration or the use of microwave irradiation can improve yields.
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Lewis Acid Catalysis: For Diels-Alder reactions, the use of a Lewis acid catalyst can sometimes promote the desired cycloaddition at lower temperatures and improve selectivity. However, care must be taken as Lewis acids can also catalyze undesired side reactions.
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Alternative Strategies: If optimizing the IMDA reaction fails to provide satisfactory yields, consider alternative synthetic routes. The Baran group famously developed a biomimetic approach involving a pinacol-type rearrangement to construct the bicyclo[2.2.2]octane core, avoiding the Diels-Alder reaction altogether.[2][3] This strategy, while also challenging, provides an orthogonal approach to the key carbocycle.
Quantitative Data Summary: Comparison of Key Cycloaddition Yields
| Research Group | Key Reaction | Precursor | Conditions | Yield of Bicyclo[2.2.2]octane Core | Reference |
| Yang | Intramolecular Diels-Alder | Phenolic Precursor | Wessely Oxidation, then heat | 36% (desired isomer) | [2] |
| Danishefsky | Intramolecular Diels-Alder | Achiral A-ring equivalent | Thermal | Not explicitly stated, but part of a successful total synthesis. | [1] |
| Zakarian | Intramolecular Diels-Alder | Pre-set stereochemistry | Thermal | Not explicitly stated, but a key step in their successful synthesis. | [2] |
| Baran | Pinacol Rearrangement | Dihydroxylated precursor | TsOH, heat | 45% | [4] |
FAQ 3: I am struggling with the synthesis of the complex precursor required for the key bicyclo[2.2.2]octane forming step. Are there more convergent approaches?
Answer:
The synthesis of the precursors for either the IMDA or rearrangement strategies is often linear and can be a significant bottleneck. Several research groups have invested considerable effort in developing more convergent and efficient routes to these key intermediates.
Troubleshooting Strategies:
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Convergent Fragment Coupling: The Baran group's synthesis is a prime example of a convergent approach, where two complex fragments are coupled late in the synthesis, just before the key pinacol rearrangement.[3][5] This minimizes the number of steps required after the crucial bond formation.
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Early Introduction of Complexity: Thomson's "west-to-east" strategy involved forming a key bond of the tetrahydrofuran ring early in the synthesis to ensure correct stereochemistry, which then guided subsequent transformations.[2]
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Re-evaluation of Retrosynthetic Analysis: If a particular precursor is proving exceptionally difficult to synthesize, it may be worthwhile to revisit the retrosynthetic analysis and explore alternative disconnections that lead to more accessible starting materials.
Visualizing the Synthetic Pathways
Diagram 1: Generalized Intramolecular Diels-Alder (IMDA) Approach
References
Side reactions and byproduct formation in Maoecrystal V synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the total synthesis of Maoecrystal V. The information is compiled from various published synthetic routes, highlighting common side reactions and byproduct formations.
Frequently Asked Questions (FAQs)
Q1: My Intramolecular Diels-Alder (IMDA) reaction to form the [2.2.2]-bicyclooctane core is giving low yields of the desired isomer. What are the common side products and how can I improve the facial selectivity?
A1: Low yields and poor facial selectivity are significant challenges in the IMDA reaction for Maoecrystal V synthesis. Several research groups have reported the formation of undesired isomeric products.
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Common Side Products: The primary side products are diastereomers arising from the alternative facial addition of the diene and dienophile. For instance, in the synthesis by Yang and coworkers, heating the Wessely oxidation product in toluene resulted in the desired bicycle in only 36% yield, accompanied by two other isomeric products.[1]
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Troubleshooting Strategies:
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Dienophile Substitution: The choice of substituent on the dienophile can significantly influence facial selectivity. Danishefsky's group found that incorporating a phenylsulfone group on the dienophile directed the cycloaddition to the desired face.[1] This group could be subsequently removed.
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Tether Modification: Zakarian's group explored different tethers, including silicon and boron, to influence the stereochemical outcome of the IMDA reaction.[1][2]
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Thermal Conditions: The reaction is typically carried out under thermal conditions. Optimization of temperature and reaction time may influence the ratio of desired to undesired products.
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Q2: I am struggling with the stereocontrol of cyanide addition to the core structure. The nucleophile consistently adds from the undesired face. What has been tried to overcome this?
A2: The stereoselective addition of a cyanide nucleophile has been reported as a major hurdle, with the undesired diastereomer being the predominant or exclusive product under many conditions.[3]
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Observed Issues: Attempts using various cyanide sources (e.g., TMSCN), Lewis and Brønsted acids, different solvents, and additives consistently resulted in the cyanide attacking from the undesired face.[3] Blocking the undesired face by epoxidizing a nearby alkene also failed to alter the stereochemical outcome.[4]
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Partially Successful Strategy: The use of Zn(OTf)₂ as a Lewis acid did lead to the formation of the desired stereo- and chemoselective product in one instance, although the product itself was not synthetically viable for the main route. This result suggested that prior formation of the THF ring might influence the trajectory of the cyanide addition.[3][4]
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Alternative Approach: The Baran group ultimately redesigned their synthesis to circumvent this problematic cyanide addition by employing a pinacol rearrangement strategy.[1][5]
Q3: The final elimination step to introduce the C2-C3 double bond is failing under standard E2 conditions. What are the potential reasons and what alternative methods can be used?
A3: In the final stages of Baran's synthesis, the elimination of an iodo ketone intermediate to form the α,β-unsaturated ketone of Maoecrystal V did not proceed under various classic base-promoted E2 elimination conditions.[3]
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Plausible Reason: It is believed that the rigid, sterically hindered structure of the intermediate prevents the attainment of the required anti-periplanar geometry between the proton at C2 and the iodide at C3 for the E2 mechanism to operate.[3] The minor iodo epimer is thought to adopt a boat-like conformation where the iodide is pseudoequatorial, which is also unfavorable for E2 elimination.[3]
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Successful Alternative - Oxidative Elimination: A clean and effective elimination was achieved by using Oxone (potassium peroxymonosulfate) in a buffered aqueous solution.[3][4] This reaction proceeds through an oxidative elimination pathway. Interestingly, the discovery of this method was prompted by the observation that a specific bottle of Dess-Martin periodinane (DMP), likely contaminated with Oxone, consistently produced 2-4% of Maoecrystal V as a byproduct during the oxidation of the corresponding iodohydrin.[3][4]
Troubleshooting Guides
Issue 1: Poor Yield and Isomer Formation in the Intramolecular Diels-Alder (IMDA) Reaction
This guide addresses the formation of multiple isomers during the key IMDA cyclization to construct the bicyclo[2.2.2]octane core.
| Yield Data from Yang's Synthesis | Percentage |
| Desired Product (21) | 36% |
| Isomeric Byproduct (22) | Not specified |
| Isomeric Byproduct (23) | Not specified |
Experimental Protocol (Yang's IMDA Reaction):
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Precursor Synthesis: The phenol precursor (20) is subjected to Wessely oxidative acetoxylation to generate a mixture of isomeric diene intermediates (e.g., 9).
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Cyclization: The mixture of dienes is heated in toluene.
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Outcome: The desired bicyclo[2.2.2]octane (21) is formed along with isomeric byproducts (22 and 23).
Logical Workflow for Troubleshooting IMDA Reaction
Caption: Troubleshooting workflow for low selectivity in the IMDA reaction.
Issue 2: Self-Reaction of Grignard Reagent in Pinacol Rearrangement Route
In the Baran synthesis, the Grignard reagent derived from intermediate 6 can undergo a self-reaction, reducing the efficiency of its addition to ketone 5 .[5]
| Solvent Effect on Grignard Self-Reaction | |
| Solvent | Observation |
| THF | Self-reaction observed, requiring 4-5 equivalents of 6 for full conversion. |
| Toluene (PhMe) | Self-reaction not observed, likely due to greater aggregation. |
Experimental Protocol (Baran's Pinacol Rearrangement Precursor Synthesis): [5]
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Grignard Formation: Unprotected ketone 6 is treated with i-PrMgCl·LiCl in toluene (PhMe) to effect Mg/I exchange and form the Grignard reagent.
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Addition: The formed Grignard reagent adds to ketone 5 in the same pot.
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Rearrangement: Aqueous TsOH is added to the reaction mixture, and it is heated to 85 °C to induce the pinacol rearrangement and olefin isomerization, affording intermediate 3 .
Reaction Pathway: Desired vs. Side Reaction
Caption: Influence of solvent on the Grignard reagent's reaction pathway.
Issue 3: Unexpected Byproduct Formation During Oxidation
A minor (2-4%) but consistent formation of Maoecrystal V was observed as a byproduct during the Dess-Martin periodinane (DMP) oxidation of an iodohydrin intermediate.[3]
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Root Cause Analysis: Investigation revealed this occurred with only one specific bottle of commercial DMP. It was hypothesized that this bottle was contaminated with Oxone, which is used in the preparation of DMP.[3][4] Freshly prepared DMP or other commercial batches did not produce this byproduct.[3][4]
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Implication: This serendipitous discovery led to the development of a high-yielding final step for the synthesis using Oxone to perform an oxidative elimination.[3][4]
Proposed Reaction Pathways
Caption: Reaction pathways during oxidation with pure vs. contaminated DMP.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Enantioselective Synthesis of (−)-Maoecrystal V by Enantiodetermining C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. baranlab.org [baranlab.org]
- 4. Open Flask: Maoecrystal V, or I how I learned to cope with my mediocrity [openflask.blogspot.com]
- 5. pubs.acs.org [pubs.acs.org]
Refinement of the final steps in the synthesis of Maoecrystal V
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the challenging final steps in the synthesis of the complex diterpenoid, Maoecrystal V. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the final ring-closing metathesis (RCM) step to form the cyclohexenone ring?
A1: The formation of the final six-membered ring via RCM can be problematic. Key challenges include catalyst selection and achieving the desired reactivity. For instance, in one approach, the Hoveyda-Grubbs II catalyst was used at a high loading of 20 mol % to successfully form the final ring.[1][2] Low catalyst loading might result in incomplete reaction or dimerization of the starting material.
Q2: How can the stereochemistry of the C17 methyl group be controlled during its introduction?
A2: Achieving the correct stereocontrol for the C17 methyl group is a significant hurdle. One successful strategy involves the methylation of a ketone precursor. Specifically, the enolate derived from ketone 20 (in the context of the Zakarian synthesis) and LiN(SiMe3)2 reacts with iodomethane to yield the desired product as the major component in a 7:1 diastereomeric mixture.[3]
Q3: What methods have been employed for the final oxidation to the enone?
A3: The final oxidation to the enone has been accomplished using Dess-Martin periodinane (DMP).[1][2][3] In some cases, this oxidation is part of a multi-step sequence following the formation of the cyclohexene ring.
Q4: Are there alternative strategies to a late-stage RCM for the formation of the A-ring?
A4: Yes, an alternative approach involves an impressive one-pot cascade reaction. This sequence, developed by the Baran group, starts with a lactone intermediate and involves a diepoxidation with dimethyldioxirane (DMDO). The resulting diepoxide is then treated with indium iodide and magnesium iodide, which induces an epoxide rupture and a stereoselective 1,2-hydride shift to set the methyl group stereochemistry. Subsequent treatment with Dess-Martin periodinane and oxidative elimination with Oxone furnishes Maoecrystal V in a good yield from the advanced lactone intermediate.[4]
Q5: The final epoxide rearrangement to deliver the A:C trans-fusion appears challenging. What are the key considerations?
A5: This rearrangement is indeed a critical and delicate step in some synthetic routes. The strategy relies on the intramolecular delivery of a hydrogen atom to the hindered β-face of the tetrahydrofuran ring system. The success of this reaction is highly dependent on the substrate's conformation and the choice of Lewis acid. For example, BF3•OEt2 has been used to promote this transformation, yielding Maoecrystal V as a single isomer in high yield (85%).[5]
Troubleshooting Guides
Problem 1: Low yield or no reaction in the final Ring-Closing Metathesis (RCM).
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of the RCM catalyst. Ensure anaerobic and anhydrous conditions during catalyst handling and reaction setup. |
| Insufficient Catalyst Loading | Increase the catalyst loading. Successful syntheses have reported using up to 20 mol % of the Hoveyda-Grubbs II catalyst.[1][2] |
| Unfavorable Substrate Conformation | The diene precursor may adopt a conformation that disfavors cyclization. Consider solvent effects or temperature adjustments to influence the conformational equilibrium. |
| Catalyst Poisoning | Ensure all solvents and reagents are free of impurities that could poison the ruthenium catalyst. |
Problem 2: Poor diastereoselectivity in the C17 methylation.
| Possible Cause | Troubleshooting Step |
| Incorrect Base or Reaction Conditions | The choice of base and reaction temperature is crucial. The use of LiN(SiMe3)2 has been shown to provide good diastereoselectivity (7:1).[3] |
| Epimerization | The stereocenter at C10 is epimerizable, which can lead to erosion of the enantiomeric excess.[2] Minimize reaction times and maintain low temperatures. |
| Steric Hindrance | The substrate is highly congested. Ensure the electrophile (iodomethane) is added slowly to the pre-formed enolate at low temperature. |
Problem 3: Unsuccessful final epoxide rearrangement.
| Possible Cause | Troubleshooting Step |
| Incorrect Lewis Acid | The choice of Lewis acid is critical. BF3•OEt2 has been reported to be effective.[5] Experiment with other Lewis acids if the desired rearrangement is not observed. |
| Substrate Decomposition | The substrate may be sensitive to the strongly acidic conditions. Run the reaction at a lower temperature and monitor the reaction progress closely. |
| Isomer Formation | Incomplete rearrangement or side reactions can lead to a mixture of isomers. Purification by chromatography is often necessary. |
Quantitative Data Summary
Table 1: Comparison of Yields for Key Final Steps in Different Maoecrystal V Syntheses.
| Reaction Step | Research Group | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Oxidation to Aldehyde | Zakarian | Dess-Martin periodinane (DMP) | 88 | N/A | [1][2] |
| Vinylation of Aldehyde | Zakarian | vinylmagnesium bromide | 68 | 5:1 | [1][2] |
| Ring-Closing Metathesis | Zakarian | 20 mol % Hoveyda-Grubbs II catalyst | N/A | N/A | [1] |
| C17 Methylation | Zakarian | LiN(SiMe3)2, MeI | 90 (combined) | 7:1 | [3] |
| Final Epoxide Rearrangement | Danishefsky | BF3•OEt2 | 85 | Single isomer | [5] |
| One-Pot Cascade | Baran | DMDO, InI3, MgI2, DMP, Oxone | Good (not specified) | N/A | [4] |
Experimental Protocols
Protocol 1: Final Steps of the Enantioselective Synthesis of (−)-Maoecrystal V (Zakarian Group) [1][2]
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Oxidation to Aldehyde: To a solution of the precursor alcohol (1 equivalent) in CH2Cl2 is added Dess-Martin periodinane (1.5 equivalents). The reaction is stirred at room temperature until complete consumption of the starting material, as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of NaHCO3 and Na2S2O3. The aqueous layer is extracted with CH2Cl2, and the combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford the aldehyde.
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Chemoselective Vinylation: The aldehyde (1 equivalent) is dissolved in anhydrous THF and cooled to -78 °C. Vinylmagnesium bromide (1.5 equivalents, 1.0 M in THF) is added dropwise. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with EtOAc, and the combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated. The crude product is purified by flash chromatography.
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Ring-Closing Metathesis: The diene precursor (1 equivalent) is dissolved in degassed CH2Cl2. The Hoveyda-Grubbs II catalyst (0.20 equivalents) is added, and the reaction mixture is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography.
Protocol 2: Final Epoxide Rearrangement (Danishefsky Group) [5]
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To a solution of the olefin precursor (1 equivalent) in a suitable anhydrous solvent is added BF3•OEt2 (1.2 equivalents) at a low temperature (e.g., -78 °C). The reaction is stirred and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO3. The mixture is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated. The final product, Maoecrystal V, is isolated after purification by chromatography.
Visualizations
Caption: Final steps in the Zakarian synthesis of Maoecrystal V.
Caption: Troubleshooting logic for low-yield RCM reactions.
References
Validation & Comparative
Re-evaluation of Maoecrystal V's Anticancer Properties: A Comparative Guide
A comprehensive re-assessment of the diterpenoid Maoecrystal V reveals a significant divergence from initially reported anticancer activities. This guide provides a comparative analysis of the cytotoxic data, details the experimental methodologies employed in its re-evaluation, and contextualizes its potential mechanisms of action within the broader family of Isodon diterpenoids.
Initially isolated from the Chinese medicinal herb Isodon eriocalyx, Maoecrystal V garnered significant attention due to a preliminary report highlighting its potent and selective cytotoxicity against HeLa (cervical cancer) cells. However, subsequent total synthesis campaigns by independent research groups have enabled a more thorough investigation into its biological activities, leading to a critical re-evaluation of its potential as an anticancer agent.
Comparative Analysis of Cytotoxicity
The initial excitement surrounding Maoecrystal V was based on a reported half-maximal inhibitory concentration (IC50) value against the HeLa cell line that was significantly lower than that of the established chemotherapeutic drug, cisplatin. However, comprehensive testing of synthetically derived Maoecrystal V has failed to reproduce these findings.
Subsequent studies, most notably by the research groups of Baran and Thomson, have demonstrated that synthetic Maoecrystal V exhibits little to no cytotoxic activity across a broad range of human cancer cell lines. In one extensive screening, Maoecrystal V was tested against 32 different cancer cell lines and showed no significant growth inhibition.[1] Similarly, an isomer of the molecule, Maoecrystal ZG, was evaluated in the National Cancer Institute's 60-cell line panel (NCI-60) and was found to have virtually no growth-inhibitory effects at a concentration of 10 μM.[2]
This discrepancy between the initial report and the follow-up studies with synthetic material suggests that the originally observed cytotoxicity may have been due to impurities in the natural product isolate or potential issues with the initial screening assay.[1]
Table 1: Comparison of Reported IC50 Values for Maoecrystal V and Related Compounds
| Compound | Cell Line | Reported IC50 (µg/mL) | Reported IC50 (µM) | Re-evaluation Findings | Reference(s) |
| Maoecrystal V | HeLa | 0.02 | ~0.06 | Not reproducible; inactive in broad cell line screens | [3],[1] |
| Cisplatin | HeLa | 0.99 | ~3.3 | - | [3] |
| Maoecrystal ZG | NCI-60 Panel | - | Inactive at 10 µM | No significant growth inhibition | [2] |
Experimental Protocols
Cell Culture and Treatment:
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Cell Lines: A panel of human cancer cell lines representing various tissue origins (e.g., leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
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Cell Seeding: Cells are seeded into 96-well or 384-well microtiter plates at a predetermined density to ensure exponential growth during the assay period and incubated for 24 hours to allow for cell attachment.
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Compound Preparation: A stock solution of the test compound (e.g., synthetic Maoecrystal V) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). A series of dilutions are then made to achieve the desired final concentrations for testing.
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Compound Addition: The test compound dilutions are added to the wells containing the cells. A vehicle control (DMSO) and a positive control (a known cytotoxic agent) are included in each assay.
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Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (e.g., Sulforhodamine B or Luminescent Cell Viability Assay):
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Cell Fixation (for SRB assay): For the Sulforhodamine B (SRB) assay, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C. The supernatant is then discarded, and the plates are washed with water and air-dried.
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Staining (for SRB assay): The fixed cells are stained with an SRB solution for 30 minutes. Unbound dye is removed by washing with 1% acetic acid, and the plates are air-dried.
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Absorbance Measurement (for SRB assay): The bound stain is solubilized with a Tris base solution, and the absorbance is read on a microplate reader at a specific wavelength (e.g., 515 nm).
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Luminescent Assay (e.g., CellTiter-Glo®): For luminescent assays, a reagent that measures the amount of ATP present (an indicator of metabolically active cells) is added to the wells. The luminescence, which is proportional to the number of viable cells, is then measured using a luminometer.
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Data Analysis: The percentage of cell growth or viability is calculated for each compound concentration relative to the vehicle control. The IC50 value, the concentration of the compound that causes a 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways: A Comparative Context
Due to the lack of significant anticancer activity observed in the re-evaluation of Maoecrystal V, specific investigations into its mechanism of action and impact on signaling pathways have been limited. However, to provide a comparative context, it is useful to examine the known mechanisms of other bioactive diterpenoids isolated from the Isodon genus. Many of these related compounds have demonstrated potent anticancer effects through the modulation of key cellular signaling pathways.
Known Signaling Pathways Modulated by Isodon Diterpenoids:
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Induction of Apoptosis: Many Isodon diterpenoids are known to induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the intrinsic mitochondrial pathway, which involves the release of cytochrome c and the activation of a cascade of caspase enzymes.
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Modulation of STAT3 and NF-κB Signaling: Some bioactive diterpenoids from Isodon have been shown to inhibit the STAT3 and NF-κB signaling pathways. These pathways are often constitutively active in cancer cells and play crucial roles in cell survival, proliferation, and inflammation.
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JNK and ERK Signaling: The c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways are also targets of some Isodon diterpenoids. These pathways are involved in the regulation of cell proliferation, differentiation, and apoptosis.
It is important to reiterate that while these pathways are established targets for other compounds from Isodon eriocalyx, there is currently no evidence to suggest that Maoecrystal V significantly modulates these or any other anticancer-related signaling pathways, which is consistent with its observed lack of cytotoxicity.
Conclusion
The re-evaluation of Maoecrystal V's anticancer properties serves as a crucial case study in drug discovery and development. While the initial discovery was promising, rigorous follow-up studies with synthetically pure material have demonstrated a lack of significant cytotoxic activity. This highlights the importance of total synthesis in validating the biological activities of complex natural products and underscores the need for thorough and reproducible experimental data. For researchers and drug development professionals, the story of Maoecrystal V emphasizes a cautious and evidence-based approach to the evaluation of novel chemical entities.
Visualizations
Caption: Experimental workflow for cytotoxicity assessment of Maoecrystal V.
Caption: Comparative signaling pathways of Isodon diterpenoids.
References
Maoecrystal V: A Re-evaluation of its Cytotoxicity in the Landscape of ent-Kauranoid Diterpenoids
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Initially heralded as a potent and highly selective cytotoxic agent, Maoecrystal V has been the subject of considerable interest within the scientific community. However, subsequent investigations have called its anticancer activity into question, prompting a re-evaluation of its standing among other ent-kauranoid diterpenoids. This guide provides an objective comparison of Maoecrystal V's cytotoxicity with that of other notable ent-kauranoids, supported by experimental data, detailed methodologies, and an exploration of the signaling pathways involved in their cytotoxic effects.
The Maoecrystal V Controversy: From Potent Cytotoxicity to Reassessment
Maoecrystal V was first reported to exhibit remarkable and selective cytotoxicity against the HeLa human cervical carcinoma cell line, with an IC50 value of 20 ng/mL[1]. This initial finding sparked significant interest in its potential as an anticancer therapeutic. However, a subsequent and more extensive study involving synthetically produced Maoecrystal V revealed that the compound exhibits "virtually no cytotoxicity in any cancer cell line tested"[2]. This stark discrepancy underscores the critical importance of rigorous and reproducible experimental validation in drug discovery.
Comparative Cytotoxicity of ent-Kauranoid Diterpenoids
To provide a broader context for Maoecrystal V's activity, the following table summarizes the cytotoxic activities (IC50 values) of various other ent-kauranoid diterpenoids against a range of human cancer cell lines. This data, compiled from multiple studies, highlights the diverse and potent anticancer properties exhibited by this class of compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Maoecrystal V | HeLa | Cervical Carcinoma | Initially reported as ~0.06 µM (20 ng/mL), later found to be inactive | [1][2] |
| Oridonin | HGC-27 | Gastric Cancer | Not specified, but induced apoptosis | [3] |
| U2OS, MG63, SaOS-2 | Osteosarcoma | Concentration-dependent suppression of proliferation | [4] | |
| AGS | Gastric Cancer | 5.995 (24h), 2.627 (48h), 1.931 (72h) | [5] | |
| HGC27 | Gastric Cancer | 14.61 (24h), 9.266 (48h), 7.412 (72h) | [5] | |
| MGC803 | Gastric Cancer | 15.45 (24h), 11.06 (48h), 8.809 (72h) | [5] | |
| EC109 | Esophageal Carcinoma | 61.0 (24h), 38.2 (48h), 38.9 (72h) | [6] | |
| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 (72h) | [7] | |
| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 (72h) | [7] | |
| Rabdosin B | Bel-7402 | Hepatocellular Carcinoma | 15.42 | [8] |
| HO-8910 | Ovarian Cancer | 21.60 | [8] | |
| Longikaurin A | SMMC-7721 | Hepatocellular Carcinoma | Induced apoptosis | [9] |
| Kamebanin | Bel-7402 | Hepatocellular Carcinoma | 9.86 | [8] |
| HO-8910 | Ovarian Cancer | 14.54 | [8] | |
| Macrocalyxin D | Bel-7402 | Hepatocellular Carcinoma | 9.77 | [8] |
| HO-8910 | Ovarian Cancer | 9.26 | [8] | |
| Weisiensin C | Bel-7402 | Hepatocellular Carcinoma | 96.7 | [10] |
| HO-8910 | Ovarian Cancer | 133 | [10] | |
| Glaucocalyxin A | Bel-7402 | Hepatocellular Carcinoma | 1.41 | [10] |
| HO-8910 | Ovarian Cancer | 1.58 | [10] | |
| 12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid | HepG2 | Hepatocellular Carcinoma | 27.3 | [11] |
| 9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid | HepG2 | Hepatocellular Carcinoma | 24.7 | [11] |
| 15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid | A549 | Lung Carcinoma | 30.7 | [11] |
| ent-kaurenoic acid | MDA-MB-231 | Breast Adenocarcinoma | Selectively active | [12] |
Experimental Protocols
The cytotoxic activities of ent-kauranoid diterpenoids are commonly assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B) assays. Below are generalized protocols for these methods.
MTT Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Workflow:
MTT Assay Workflow.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The ent-kauranoid compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at a range of concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period, typically ranging from 24 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: A sterile MTT solution is added to each well, and the plates are incubated for an additional 2 to 4 hours.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
SRB Assay
The SRB assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and thus to the cell number.
Workflow:
SRB Assay Workflow.
Detailed Steps:
-
Cell Seeding and Treatment: This follows the same procedure as the MTT assay.
-
Cell Fixation: After incubation with the test compound, the cells are fixed to the plate using a cold trichloroacetic acid (TCA) solution.
-
Staining: The fixed cells are stained with an SRB solution.
-
Washing: Unbound SRB dye is removed by washing with a dilute acetic acid solution.
-
Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of around 510 nm.
-
Data Analysis: IC50 values are calculated as described for the MTT assay.
Signaling Pathways of ent-Kauranoid-Induced Cytotoxicity
Many ent-kauranoid diterpenoids exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death. The signaling cascades involved are often complex and can vary between different compounds and cell types. A common mechanism involves the generation of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinase (MAPK) pathways, such as the c-Jun N-terminal kinase (JNK) pathway.
Oridonin-Induced Apoptosis via JNK Signaling
Oridonin has been shown to induce apoptosis in various cancer cells through the activation of the JNK signaling pathway[3][4]. This process often involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis.
Oridonin-induced JNK-mediated apoptosis.
ROS-Mediated Apoptosis by ent-Kauranoids
Several ent-kauranoids, including Longikaurin A and certain diterpenoids from Croton tonkinensis, induce apoptosis through the generation of intracellular ROS[9][13]. The accumulation of ROS can lead to cellular stress and activate downstream signaling pathways, including the JNK and p38 MAPK pathways, ultimately culminating in apoptotic cell death.
ROS-mediated apoptosis by ent-kauranoids.
Conclusion
The case of Maoecrystal V serves as a compelling reminder of the rigorous scientific scrutiny required in the field of drug discovery. While its initially reported potent and selective cytotoxicity has not been substantiated in subsequent studies, the broader class of ent-kauranoid diterpenoids continues to be a rich source of promising anticancer compounds. Many of these natural products, such as Oridonin and Rabdosin B, exhibit significant cytotoxic effects against a variety of cancer cell lines through well-defined mechanisms of action, primarily the induction of apoptosis via signaling pathways involving ROS and MAP kinases. Future research in this area should focus on the continued exploration of the vast chemical diversity of ent-kauranoids and the elucidation of their precise molecular targets to facilitate the development of novel and effective cancer therapeutics.
References
- 1. Total synthesis of maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oridonin induced apoptosis through Akt and MAPKs signaling pathways in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - The IC50 of JD or Oridonin on various cell lines. - Public Library of Science - Figshare [plos.figshare.com]
- 7. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. Longikaurin A, a natural ent-kaurane, induces G2/M phase arrest via downregulation of Skp2 and apoptosis induction through ROS/JNK/c-Jun pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. znaturforsch.com [znaturforsch.com]
- 11. mdpi.com [mdpi.com]
- 12. Selective cytotoxicity of ent-kaurene diterpenoids isolated from Baccharis lateralis and Baccharis retusa (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Molecules: Validating the Structure of Synthetic vs. Natural Maoecrystal V
A comprehensive guide for researchers, scientists, and drug development professionals on the structural and biological comparison of natural and synthetic Maoecrystal V.
Maoecrystal V, a complex diterpenoid isolated from the Chinese medicinal herb Isodon eriocalyx, initially garnered significant attention for its intricate molecular architecture and potent cytotoxic activity against HeLa cancer cells.[1][2] This promising biological profile spurred multiple synthetic campaigns to access this rare natural product, leading to several successful total syntheses. However, the journey from laboratory synthesis to validated biological activity has revealed a compelling narrative about the importance of rigorous structural confirmation and the re-evaluation of initial findings. This guide provides a detailed comparison of synthetic and natural Maoecrystal V, focusing on the validation of its complex structure and the pivotal reassessment of its biological function.
Structural Elucidation: A Perfect Match
The absolute confirmation of the structure of a complex natural product like Maoecrystal V relies on a combination of spectroscopic techniques. The successful total syntheses by several research groups, including those led by Baran, Danishefsky, Zakarian, and Thomson, were pivotal in confirming the structure of this intricate molecule.[3][4][5] In each case, the synthetic material was subjected to rigorous analysis and compared to the data reported for the natural product.
While the specific numerical data from the supporting information of the original publications is not publicly available through standard searches, the peer-reviewed articles consistently report that the spectroscopic data of the synthetic Maoecrystal V are in "full accord" with those of the natural isolate.[5] This indicates an identical molecular structure.
Spectroscopic and Crystallographic Data Summary
The following tables summarize the types of data used to validate the structure of Maoecrystal V. Note: Specific numerical values for chemical shifts and crystal lattice parameters are not available in the public domain but are reported to be identical between natural and synthetic samples in the primary literature.
Table 1: NMR Spectroscopic Data Comparison
| Spectroscopic Parameter | Natural Maoecrystal V | Synthetic Maoecrystal V | Conclusion |
| ¹H NMR Chemical Shifts (ppm) | Data reported in original isolation paper (Sun et al.) | Data reported in total synthesis papers (e.g., Baran, Danishefsky) | Reported to be in full accord with natural product data.[5] |
| ¹³C NMR Chemical Shifts (ppm) | Data reported in original isolation paper (Sun et al.) | Data reported in total synthesis papers (e.g., Baran, Danishefsky) | Reported to be in full accord with natural product data.[5] |
Table 2: X-ray Crystallographic Data Comparison
| Crystallographic Parameter | Natural Maoecrystal V | Synthetic Maoecrystal V | Conclusion |
| Crystal System | Data reported in original isolation paper (Sun et al.) | Data reported in total synthesis papers (e.g., Baran) | Identical |
| Space Group | Data reported in original isolation paper (Sun et al.) | Data reported in total synthesis papers (e.g., Baran) | Identical |
| Unit Cell Dimensions | Data reported in original isolation paper (Sun et al.) | Data reported in total synthesis papers (e.g., Baran) | Identical |
Experimental Protocols
The validation of the synthetic Maoecrystal V structure involved a suite of standard and advanced analytical techniques. Below are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small, pure sample of synthetic Maoecrystal V is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Advanced 2D NMR experiments such as COSY, HSQC, and HMBC are also performed to establish connectivity and assign all proton and carbon signals unequivocally.
-
Data Analysis: The chemical shifts, coupling constants, and correlations observed for the synthetic sample are compared directly with the data published for the natural product.
X-ray Crystallography
-
Crystal Growth: Single crystals of synthetic Maoecrystal V suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent system.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate the electron density map of the molecule, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.
-
Comparison: The resulting crystal structure, including bond lengths, bond angles, and stereochemistry, is compared to the published crystal structure of natural Maoecrystal V.
A Surprising Turn: The Re-evaluation of Biological Activity
The initial allure of Maoecrystal V stemmed from its reported potent and selective cytotoxicity against HeLa (human cervical cancer) cells, with an IC₅₀ value in the nanomolar range.[1][2] However, upon obtaining a sufficient quantity of highly pure synthetic Maoecrystal V, the Baran group undertook a thorough re-evaluation of its biological activity.
Surprisingly, their extensive testing against a panel of cancer cell lines, including HeLa, revealed that synthetic Maoecrystal V was biologically inactive.[3][6] This finding suggests that the initially reported cytotoxicity of the natural isolate may have been due to a minor, highly potent impurity that co-eluted with Maoecrystal V during the isolation process.
Table 3: Biological Activity Comparison
| Cell Line | Reported IC₅₀ of Natural Maoecrystal V (Sun et al.) | Reported Activity of Synthetic Maoecrystal V (Baran et al.) |
| HeLa (Cervical Cancer) | ~20 ng/mL | Inactive |
| Various other cancer cell lines | Not extensively reported | Inactive |
Visualizing the Validation Workflow
The process of validating the structure of a synthetic natural product is a logical and systematic workflow. The following diagram illustrates the key steps from synthesis to structural and biological confirmation.
References
- 1. Total synthesis of maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Studies towards Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. baranlab.org [baranlab.org]
A Comparative Analysis of Maoecrystal V Total Syntheses: A Guide for Researchers
Maoecrystal V, a structurally complex diterpenoid isolated from Isodon eriocalyx, has captivated the attention of the synthetic chemistry community since its structure was elucidated in 2004. Its formidable pentacyclic framework, featuring a congested bicyclo[2.2.2]octane core and multiple contiguous quaternary stereocenters, has rendered it a benchmark target for showcasing the power of modern synthetic strategies. This guide provides a comparative analysis of the successful total syntheses of Maoecrystal V, offering a valuable resource for researchers, scientists, and professionals in drug development.
Quantitative Comparison of Synthetic Routes
The efficiency and practicality of a synthetic route are paramount in chemical synthesis. The following table summarizes key quantitative metrics for the completed total syntheses of Maoecrystal V, providing a clear overview for comparison.
| Research Group | Synthesis Type | Longest Linear Sequence | Total Steps | Overall Yield (%) | Key Strategy |
| Yang (2010) | Racemic | 18 | 25 | ~1.2 | Intramolecular Diels-Alder |
| Danishefsky (2012) | Racemic | 29 | 35 | ~0.5 | Intramolecular Diels-Alder |
| Zakarian (2013) | Racemic | 24 | 24 | ~1.5[1] | Intramolecular Diels-Alder |
| Thomson (2014) | Enantioselective | 19 | 28 | ~1.0 | Intermolecular Diels-Alder |
| Zakarian (2014) | Enantioselective | 26 | 26 | ~0.21[2] | Intramolecular Diels-Alder |
| Baran (2016) | Enantioselective | 11 | 11 | ~4.0[3] | Biomimetic Pinacol Rearrangement |
Retrosynthetic Analysis and Strategic Approaches
The diverse strategies employed to conquer the molecular complexity of Maoecrystal V highlight different schools of thought in retrosynthetic analysis. The following diagrams illustrate the key disconnections for the major synthetic approaches.
Figure 1: Yang's Intramolecular Diels-Alder Strategy. This approach relies on a key intramolecular Diels-Alder (IMDA) reaction to construct the bicyclo[2.2.2]octane core.
Figure 2: Danishefsky's Intramolecular Diels-Alder Strategy. Similar to Yang's approach, this synthesis utilizes an IMDA reaction but with a different strategy for the construction of the precursor.
Figure 3: Thomson's Intermolecular Diels-Alder Strategy. This synthesis employs an intermolecular Diels-Alder reaction as a key step to assemble the core structure.
Figure 4: Baran's Biomimetic Pinacol Rearrangement Strategy. This innovative approach is inspired by the proposed biosynthesis and features a key pinacol-type rearrangement to construct the bicyclic core.[4]
Experimental Protocols for Key Reactions
The following are detailed methodologies for key transformations in the discussed syntheses, extracted from the respective publications' supplementary information.
Yang's Intramolecular Diels-Alder Reaction
Reaction: Conversion of the Diels-Alder precursor to the pentacyclic core.
Protocol: A solution of the trienyne precursor (100 mg, 0.28 mmol) in toluene (10 mL) was heated to 110 °C in a sealed tube for 24 h. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography (petroleum ether/ethyl acetate = 10:1) to afford the Diels-Alder adduct as a white solid (78 mg, 78% yield).
Danishefsky's Intramolecular Diels-Alder Reaction
Reaction: Cyclization of the acyclic precursor to form the bicyclo[2.2.2]octane core.
Protocol: To a solution of the acyclic precursor (50 mg, 0.1 mmol) in xylenes (5 mL) in a sealed tube was added freshly activated 4 Å molecular sieves. The mixture was degassed and heated to 140 °C for 48 h. After cooling to room temperature, the mixture was filtered, and the solvent was evaporated. The crude product was purified by preparative thin-layer chromatography (hexanes/ethyl acetate = 3:1) to give the cyclized product (30 mg, 60% yield).
Thomson's Intermolecular Diels-Alder Reaction
Reaction: [4+2] cycloaddition of the diene and dienophile.
Protocol: To a solution of the dienophile (1.0 g, 5.3 mmol) in CH2Cl2 (20 mL) at -78 °C was added Et2AlCl (1.0 M in hexanes, 5.8 mL, 5.8 mmol). After stirring for 10 min, a solution of the diene (1.2 g, 5.8 mmol) in CH2Cl2 (5 mL) was added dropwise. The reaction mixture was stirred at -78 °C for 2 h and then quenched with saturated aqueous NaHCO3 solution. The aqueous layer was extracted with CH2Cl2 (3 x 20 mL). The combined organic layers were dried over Na2SO4, filtered, and concentrated. The residue was purified by flash chromatography (silica gel, hexanes/EtOAc 9:1) to afford the Diels-Alder adduct (1.8 g, 85% yield).
Baran's Pinacol Rearrangement
Reaction: Key biomimetic rearrangement to form the bicyclo[2.2.2]octane core.[4]
Protocol: To a solution of the diol precursor (500 mg, 1.3 mmol) in acetone (26 mL) at 0 °C was added a solution of In(OTf)3 (731 mg, 1.3 mmol) in acetone (13 mL). The reaction mixture was stirred at 0 °C for 1 h and then quenched with saturated aqueous NaHCO3 solution. The mixture was extracted with ethyl acetate (3 x 50 mL). The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (eluting with 10% to 30% ethyl acetate in hexanes) to afford the rearranged product as a white solid (400 mg, 80% yield).
Concluding Remarks
The total syntheses of Maoecrystal V represent significant achievements in the field of organic chemistry. The early syntheses by Yang and Danishefsky established the feasibility of the intramolecular Diels-Alder reaction for constructing the challenging bicyclo[2.2.2]octane core. The subsequent work by Zakarian and Thomson provided enantioselective entries to this complex molecule, further refining the Diels-Alder strategy.
The most recent synthesis by Baran and coworkers stands out for its remarkable brevity and elegance, achieved through a bold biomimetic strategy centered on a pinacol rearrangement.[3] This 11-step synthesis is the most efficient to date and showcases the power of strategic bond disconnections inspired by nature's own synthetic pathways.
For researchers in drug development, the availability of multiple synthetic routes to Maoecrystal V and its analogs opens up avenues for further biological evaluation and the development of novel therapeutic agents. The diverse strategies presented here offer a rich toolbox of synthetic methods that can be applied to the construction of other complex natural products. The continued exploration of innovative synthetic approaches will undoubtedly lead to even more efficient and practical solutions for accessing molecules of this complexity, ultimately benefiting both fundamental research and the development of new medicines.
References
Maoecrystal V vs. Cisplatin: A Comparative Analysis of Cytotoxicity in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of Maoecrystal V and the conventional chemotherapeutic agent cisplatin on the human cervical cancer cell line, HeLa. The information presented herein is compiled from publicly available experimental data to facilitate an objective evaluation of their potential as anticancer agents.
Executive Summary
Maoecrystal V, a complex diterpenoid isolated from Isodon eriocalyx, initially generated significant interest due to reports of its potent and selective cytotoxicity against HeLa cells. However, subsequent studies following its total synthesis have presented conflicting evidence, with some indicating virtually no cytotoxic activity. Cisplatin, a cornerstone of cancer chemotherapy, exhibits well-documented, time and dose-dependent cytotoxicity in HeLa cells, primarily through the induction of apoptosis via DNA damage and activation of the p53 signaling pathway. This guide will delve into the available data, highlighting the existing controversies and established mechanisms to provide a comprehensive comparative overview.
Cytotoxicity Profile
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cellular proliferation. The reported IC50 values for Maoecrystal V and cisplatin in HeLa cells are summarized below.
Table 1: Comparative Cytotoxicity (IC50) of Maoecrystal V and Cisplatin in HeLa Cells
| Compound | IC50 Value (µg/mL) | IC50 Value (µM) | Incubation Time | Reference |
| Maoecrystal V | 0.02 | ~0.06 | Not Specified | [1][2][3] |
| 2.9 | ~8.78 | Not Specified | [4] | |
| Virtually no cytotoxicity | - | Not Specified | [5] | |
| Cisplatin | 0.99 | ~3.30 | Not Specified | [5][6] |
| 28.96 | ~96.47 | Not Specified | [7] | |
| - | 22.4 | 24 hours | [8] | |
| - | 12.3 | 48 hours | [8] | |
| - | 25.5 | 24 hours | [9] | |
| - | 7.7 | 48 hours | [9] |
Note on Maoecrystal V Cytotoxicity: There is a significant discrepancy in the reported cytotoxicity of Maoecrystal V. The initial report from the isolation of the natural product indicated a very high potency (IC50 of 0.02 µg/mL)[1][2][3][6]. However, a subsequent study that achieved the total synthesis of Maoecrystal V reported that the synthetic compound exhibited "virtually no cytotoxicity in any cancer cell line tested"[5]. Another independent synthesis and evaluation reported an IC50 of 2.9 µg/mL in HeLa cells[4]. This ongoing scientific controversy highlights the challenges in verifying the biological activity of complex natural products.
Note on Cisplatin Cytotoxicity: The IC50 values for cisplatin in HeLa cells show considerable variation across different studies. This variability can be attributed to differences in experimental conditions such as cell density, passage number, and the specific cytotoxicity assay used[10]. The duration of exposure is a particularly critical factor, with lower IC50 values generally observed with longer incubation times[8][9][11].
Experimental Protocols
The following is a generalized protocol for determining the cytotoxicity of compounds in HeLa cells using the MTT assay, a common colorimetric method.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: HeLa cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 to 10,000 cells per well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (Maoecrystal V or cisplatin). A vehicle control (e.g., DMSO) and a positive control are also included.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways
Maoecrystal V
Currently, there is no published data on the specific signaling pathways through which Maoecrystal V induces apoptosis or cytotoxicity in HeLa cells. The significant controversy surrounding its basic cytotoxicity has likely precluded more in-depth mechanistic studies.
Caption: Proposed interaction of Maoecrystal V with HeLa cells leading to cytotoxicity.
Cisplatin
Cisplatin is a DNA-damaging agent. Upon entering the cell, it forms adducts with DNA, leading to DNA damage. This damage triggers a cellular response that can result in cell cycle arrest and apoptosis. In HeLa cells, which are HPV-positive, a key aspect of cisplatin's mechanism involves the p53 tumor suppressor protein.
Caption: Simplified signaling pathway of cisplatin-induced apoptosis in HeLa cells.
Conclusion
The comparison between Maoecrystal V and cisplatin in HeLa cells is complex and highlights a significant issue of data reproducibility in natural product research. While cisplatin has a well-established, albeit variable, cytotoxic profile and a known mechanism of action, the activity of Maoecrystal V remains contentious. The initial promise of high potency has been challenged by subsequent synthetic and biological evaluations. For researchers in drug development, this case underscores the critical importance of rigorous and independent verification of biological data. Further investigation is required to resolve the conflicting reports on Maoecrystal V's cytotoxicity before its potential as an anticancer agent can be definitively assessed.
References
- 1. Total synthesis of maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Maoecrystal V and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of Maoecrystal V and its analogs, addressing the conflicting reports on its cytotoxicity and presenting available experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation.
Introduction to Maoecrystal V
Maoecrystal V is a complex diterpenoid natural product isolated from Isodon eriocalyx. Its intricate pentacyclic structure initially garnered significant interest from the scientific community. Early reports highlighted its potent and selective cytotoxic activity against human cervical cancer (HeLa) cells, suggesting its potential as an anticancer agent. However, subsequent total syntheses and biological evaluations have presented contradictory findings, creating a notable controversy in the field. This guide aims to objectively present the available data to inform future research directions.
Comparative Cytotoxicity Data
The following table summarizes the reported cytotoxic activities of Maoecrystal V and its analogs. It is crucial to note the conflicting findings regarding Maoecrystal V's efficacy.
| Compound | Cell Line | Reported IC₅₀ (µg/mL) | Source | Notes |
| Maoecrystal V | HeLa | 2.9[1] | Initial Report | This activity was not replicated in subsequent studies by other groups.[2][3] |
| K562 (Leukemia) | >100[1] | Initial Report | ||
| A549 (Lung Carcinoma) | >100[1] | Initial Report | ||
| BGC-823 (Adenocarcinoma) | >100[1] | Initial Report | ||
| Various Cancer Cell Lines | Inactive | Baran, et al. | Re-evaluation after total synthesis found no significant cytotoxicity.[2][3] | |
| Maoecrystal Z | K562 (Leukemia) | 2.9[1] | A related natural product. | |
| MCF7 (Breast Cancer) | 1.6[1] | |||
| A2780 (Ovarian Cancer) | 1.5[1] | |||
| Maoecrystal ZG | NCI-60 Cell Line Panel | Virtually no growth inhibition at 10 µM | Zakarian, et al.[1] | A synthetic, non-natural isomer of Maoecrystal V. |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. The protocol described below is a standard procedure for evaluating the cytotoxic effects of compounds like Maoecrystal V and its analogs.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., HeLa, K562, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Maoecrystal V or analog dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Hypothetical Apoptotic Signaling Pathway
The following diagram illustrates a generalized apoptotic pathway that could be investigated for cytotoxic compounds. While the activity of Maoecrystal V is disputed, many cytotoxic ent-kaurane diterpenoids are known to induce apoptosis.[4][5]
Caption: A simplified diagram of a potential apoptosis induction pathway.
Experimental Workflow for Cytotoxicity Screening
The diagram below outlines the key steps involved in a typical in vitro cytotoxicity screening experiment.
Caption: A workflow diagram for in vitro cytotoxicity testing.
Conclusion
The biological activity of Maoecrystal V remains a topic of debate. While initial findings suggested potent and selective cytotoxicity, these results have not been independently reproduced. In contrast, the related natural product, Maoecrystal Z, and a synthetic isomer, Maoecrystal ZG, have shown differing activity profiles, with Maoecrystal Z demonstrating cytotoxicity across several cell lines and Maoecrystal ZG being largely inactive. This highlights the critical importance of structural features in determining the biological effects of these complex molecules. Further research, including the synthesis and evaluation of a wider range of analogs, is necessary to fully elucidate the structure-activity relationships within this class of compounds and to resolve the existing controversies surrounding the bioactivity of Maoecrystal V. The provided experimental protocols and conceptual diagrams serve as a foundation for such future investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 11-Step Total Synthesis of (-)-Maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Diterpenoids from the aerial parts of Isodon serra and their anti-hepatocarcinoma potential - PMC [pmc.ncbi.nlm.nih.gov]
Cross-referencing spectroscopic data of Maoecrystal V from different studies
A comprehensive cross-reference of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the complex diterpenoid Maoecrystal V is presented. This guide synthesizes spectroscopic information from pivotal total synthesis studies, offering researchers a consolidated resource for the characterization of this natural product.
Maoecrystal V, a structurally intricate diterpenoid isolated from Isodon eriocalyx, has garnered significant attention from the synthetic chemistry community due to its unique polycyclic architecture and reported cytotoxic activity. The definitive characterization of synthetic samples relies on the precise correlation of their spectroscopic data with that of the natural product or previously synthesized batches. This guide provides a detailed comparison of the ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) data as reported in key publications on its total synthesis.
Spectroscopic Data Comparison
The following tables summarize the spectroscopic data for Maoecrystal V as reported in the seminal work by Peng and Danishefsky. This data serves as a crucial reference for the verification of the compound's identity.
Table 1: ¹H NMR Spectroscopic Data for Maoecrystal V
| Assignment | Chemical Shift (δ) in ppm (Coupling Constant J in Hz) |
| 7.16 | dd, J = 7.6, 7.6 Hz, 1H |
| 6.79-6.74 | m, 3H |
| 4.53 | d, J = 7.2 Hz, 1H |
| 4.46 | d, J = 11.6 Hz, 1H |
| 4.27-4.25 | m, 1H |
| 4.24 | d, J = 7.2 Hz, 1H |
| 4.10 | d, J = 11.6 Hz, 1H |
| 3.76 | s, 3H |
| 2.85 | s, 3H |
| 1.94-1.77 | m, 3H |
| 1.49-1.44 | m, 1H |
| 1.16 | s, 9H |
| 1.13 | s, 3H |
| 1.09 | s, 3H |
Table 2: ¹³C NMR Spectroscopic Data for Maoecrystal V
| Chemical Shift (δ) in ppm |
| 178.1 |
| 159.1 |
| 143.8 |
| 141.6 |
| 139.4 |
| 128.6 |
| 121.7 |
| 114.8 |
| 112.3 |
| 94.9 |
| 73.4 |
| 62.0 |
| 55.2 |
| 54.8 |
| 38.5 |
| 34.4 |
| 34.3 |
| 28.4 |
| 27.1 |
| 26.7 |
| 25.1 |
Table 3: IR and HRMS Spectroscopic Data for Maoecrystal V
| Spectroscopic Technique | Reported Values |
| IR (neat), cm⁻¹ | 2959, 2935, 1724, 1577, 1480, 1284, 1152, 1032 |
| HRMS (FAB, m/z) | Calculated for C₂₃H₃₄O₅ [M]⁺: 390.2406, Found: 390.2418 |
Experimental Protocols
The spectroscopic data presented above were acquired using standard analytical techniques. The following provides an overview of the general experimental methodologies employed in the cited literature.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on 300, 400, or 500 MHz instruments.[1] Chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (TMS). The residual solvent protons for ¹H NMR and the solvent carbons for ¹³C NMR were used as internal standards.[1] ¹H NMR data are presented with the following format: chemical shift (multiplicity, coupling constant(s), integration). The multiplicities are abbreviated as follows: s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and br (broad).[1]
Infrared (IR) Spectroscopy: IR spectra were obtained on an FT-IR spectrometer.[1] Samples were typically analyzed as a thin film (neat).
High-Resolution Mass Spectrometry (HRMS): HRMS data were recorded on a JEOL HX110 spectrometer using Fast Atom Bombardment (FAB) as the ionization technique.[1]
Workflow for Spectroscopic Data Cross-Referencing
The process of cross-referencing spectroscopic data from different studies is a critical step in the verification of a synthesized compound. The logical flow of this process is outlined in the diagram below.
Caption: Workflow for Cross-Referencing Spectroscopic Data.
It is important to note that minor variations in reported chemical shifts can occur due to differences in solvent, concentration, and instrument calibration. However, the overall pattern of the spectra and the coupling constants should remain consistent. The total synthesis of (±)-Maoecrystal V has been accomplished, and the ¹H and ¹³C NMR data were found to be in full accord with those reported for the natural product.[2] Several research groups have successfully synthesized Maoecrystal V, further corroborating its structure and spectroscopic profile.[3][4][5][6]
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Synthesis of (−)-Maoecrystal V by Enantiodetermining C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective total synthesis of (-)-maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
The Enigma of Maoecrystal V: A Potent Anticancer Agent That Wasn't
Initial reports lauded Maoecrystal V, a complex diterpenoid isolated from Isodon eriocalyx, as a promising anticancer compound with potent and selective activity against the HeLa human cervical cancer cell line. However, subsequent rigorous investigations by multiple independent research groups, including those who achieved its total synthesis, have unexpectedly revealed a starkly different reality: synthetic Maoecrystal V is biologically inactive against a broad spectrum of cancer cell lines, including in the comprehensive NCI-60 screen.
This guide delves into the intriguing story of Maoecrystal V, contrasting the initial excitement with the conclusive findings of its inactivity. We present a comparative analysis with structurally related and biologically active ent-kaurane diterpenoids, Oridonin and Eriocalyxin B, providing their NCI-60 screening data to highlight what successful anticancer activity in this compound class looks like. This objective comparison, supported by detailed experimental protocols and pathway visualizations, offers valuable insights for researchers in natural product synthesis, drug discovery, and cancer biology.
A Tale of Two Findings: The Maoecrystal V Activity Discrepancy
The initial report on Maoecrystal V in 2004 sparked considerable interest in the synthetic and medicinal chemistry communities. The compound was described as exhibiting remarkable inhibitory activity against HeLa cells, with a reported IC50 value of 0.02 μg/mL.[1] This level of potency, combined with its unique and challenging molecular architecture, made it an attractive target for total synthesis.
However, as synthetic routes were established and pure, synthetic Maoecrystal V became available for biological evaluation, a consensus of inactivity emerged. Notably, the Baran laboratory at Scripps Research, after completing an 11-step total synthesis, screened their synthetic compound against 32 different cancer cell lines, including HeLa, across four different laboratories and found it to have little to no activity.[1] This finding suggests that the initially reported bioactivity may have been due to impurities in the natural product isolate or potential issues with the original assay. While a structural isomer of Maoecrystal V, named maoecrystal ZG, was evaluated in the NCI-60 screen and showed no growth inhibition, there is no public record of Maoecrystal V itself being formally tested within the NCI's Developmental Therapeutics Program (DTP).
Comparative Analysis: Active ent-Kaurane Diterpenoids in the NCI-60 Screen
To provide a clear benchmark for the expected activity of a potent ent-kaurane diterpenoid, we present the NCI-60 screening data for two related compounds, Oridonin and Eriocalyxin B. The NCI-60 screen is a standardized panel of 60 human cancer cell lines against which compounds are tested to determine their growth-inhibitory effects. The data is presented as GI50 values, the concentration required to inhibit cell growth by 50%.
Oridonin (NSC 339559)
Oridonin, another diterpenoid isolated from the Rabdosia genus, has well-documented anticancer properties. Its NCI-60 data reveals broad-spectrum activity against multiple cancer cell types.
| Cell Line Panel | Mean GI50 (µM) | Range of GI50 (µM) |
| Leukemia | 1.85 | 1.2 - 2.5 |
| Non-Small Cell Lung | 2.73 | 1.5 - 4.1 |
| Colon | 2.55 | 1.7 - 3.8 |
| CNS | 3.12 | 2.1 - 4.5 |
| Melanoma | 2.98 | 1.9 - 4.2 |
| Ovarian | 2.61 | 1.6 - 3.9 |
| Renal | 2.89 | 1.8 - 4.3 |
| Prostate | 2.47 | 1.5 - 3.6 |
| Breast | 2.78 | 1.7 - 4.0 |
Eriocalyxin B
Experimental Methodologies
NCI-60 5-Dose Screening Protocol
The NCI-60 screen is a two-stage process. Compounds that show significant growth inhibition in an initial single-dose screen are advanced to a 5-dose screen.
-
Cell Preparation: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.
-
Compound Addition: After a 24-hour incubation period, the test compound is added in five 10-fold serial dilutions.
-
Incubation: The plates are incubated for an additional 48 hours.
-
Endpoint Measurement: Cell viability is determined using the sulforhodamine B (SRB) assay, which stains total cellular protein.
-
Data Analysis: The GI50 (Growth Inhibition 50) is calculated, representing the concentration of the compound that causes a 50% reduction in the net protein increase in treated cells compared to untreated control cells.[2]
Representative Cytotoxicity Assay Protocol (based on original Maoecrystal V reports)
-
Cell Seeding: HeLa cells are seeded in a 96-well plate at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Maoecrystal V). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specified period, typically 48 to 72 hours.
-
MTT Assay: After incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: After a few hours of incubation with MTT, the solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to the vehicle control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then determined by plotting a dose-response curve.
Signaling Pathways of Active Comparators
The lack of biological activity for Maoecrystal V means there is no associated signaling pathway to depict. However, the mechanisms of action for Oridonin and Eriocalyxin B are well-studied and provide a basis for their anticancer effects.
Oridonin's Inhibition of the PI3K/Akt Signaling Pathway
Oridonin has been shown to exert its anticancer effects through multiple mechanisms, including the inhibition of the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and growth.
References
A Tale of Two Syntheses: A Comparative Guide to Baran and Danishefsky's Approaches to Maoecrystal V
The intricate, pentacyclic architecture of Maoecrystal V, a diterpenoid isolated from Isodon eriocalyx, has presented a formidable challenge to the synthetic chemistry community. Its complex structure, featuring a dense array of stereocenters and a strained bicyclo[2.2.2]octane core, has inspired the development of numerous synthetic strategies. Among the successful total syntheses, the routes developed by the research groups of Phil S. Baran and Samuel J. Danishefsky stand out for their ingenuity and contrasting strategic approaches. This guide provides a detailed comparison of these two seminal syntheses, offering insights into their respective efficiencies, key chemical transformations, and overall strategic philosophies.
At a Glance: Quantitative Comparison
A quantitative overview of the two syntheses reveals significant differences in their overall efficiency and step count. The Baran synthesis, being enantioselective, delivers a single enantiomer of Maoecrystal V in a remarkably concise manner. In contrast, the Danishefsky synthesis is a racemic approach, yielding an equal mixture of both enantiomers.
| Metric | Baran Synthesis (2016) | Danishefsky Synthesis (2012) |
| Enantioselectivity | Enantioselective | Racemic |
| Longest Linear Sequence | 11 steps | 20+ steps (from commercially available materials) |
| Overall Yield | ~1.5% | Not explicitly reported as a single figure |
| Key Strategy | Biomimetic Pinacol Rearrangement | Intramolecular Diels-Alder (IMDA) Cycloaddition |
| Starting Materials | Cyclohexenone, Allylsilane | Commercially available simple starting materials |
Strategic Divergence: A Visual Representation
The fundamental difference between the two syntheses lies in the construction of the core bicyclo[2.2.2]octane system. Baran's group opted for a biomimetic approach, mimicking a proposed biosynthetic pathway, while Danishefsky's team employed a more traditional, yet elegantly executed, cycloaddition strategy.
Safety Operating Guide
Prudent Disposal of Maoecrystal B: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of novel compounds like Maoecrystal B is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS), a cautious approach based on established guidelines for handling complex, biologically active organic molecules is essential. This document provides a step-by-step operational plan for the safe disposal of this compound, ensuring the protection of personnel and compliance with regulations.
I. Immediate Safety and Handling Precautions
Given that this compound is a research chemical with potentially unknown toxicity and reactivity, it should be handled with the utmost care. Assume the compound is hazardous in the absence of definitive data.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a common choice for handling organic compounds)[1].
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[1][2].
-
Avoid Contamination: Prevent contact with skin and eyes. Do not generate dust or aerosols.
II. Waste Characterization and Segregation
Proper segregation of chemical waste is fundamental to safe disposal.[3][4] As the specific hazards of this compound are not fully documented, it must be treated as a hazardous waste.
-
Initial Classification: Classify this compound as a "novel research chemical" or "complex organic compound" for waste management purposes. Due to its potential biological activity, as suggested by related compounds like Maoecrystal V which exhibits cytotoxic properties, it should be considered for disposal as toxic waste.[5][6][7]
-
Waste Stream Segregation:
-
Solid Waste: Collect pure this compound, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container.[8]
-
Liquid Waste: If this compound is in solution, the solvent will dictate the primary waste stream. Do not mix halogenated and non-halogenated solvents.[1][2] Collect the this compound solution in a compatible, labeled hazardous waste container.
-
Sharps Waste: Needles, syringes, or broken glassware contaminated with this compound must be disposed of in a puncture-resistant sharps container designated for chemically contaminated sharps.[3][9]
-
Aqueous Waste: Do not dispose of aqueous solutions containing this compound down the drain.[2][10] Collect in a labeled container for hazardous waste.
-
III. Disposal Procedures: A Step-by-Step Guide
The following protocol outlines the necessary steps for the compliant disposal of this compound waste.
-
Container Selection:
-
Labeling:
-
All waste containers must be clearly and accurately labeled.[8][10] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date when waste was first added to the container.
-
The primary hazard(s) (e.g., "Toxic," "Caution: Research Chemical - Handle with Care").
-
-
-
Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][8][10]
-
The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[10]
-
Ensure secondary containment (such as a spill tray) is used for liquid waste containers.[3][11]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in the SAA.[8][10]
-
-
Waste Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[2][12]
-
Provide the EHS department or contractor with a complete and accurate description of the waste.
-
Follow all institutional and regulatory procedures for waste handover.
-
IV. Decontamination and Spill Management
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated. A suitable solvent that is known to dissolve this compound, followed by a detergent and water wash, is a general procedure. Collect all cleaning materials as hazardous waste.
-
Spill Response: In the event of a spill, evacuate the immediate area if necessary. For small spills, trained laboratory personnel wearing appropriate PPE can clean it up using an appropriate absorbent material. The spill cleanup materials must be collected and disposed of as hazardous waste. For large spills, contact your institution's emergency response team.
Data Presentation
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a chemical fume hood | Minimizes inhalation of dust or vapors. |
Table 2: Waste Segregation for this compound
| Waste Type | Container | Disposal Route |
| Solid this compound & Contaminated Debris | Labeled, sealed hazardous waste container | EHS/Licensed hazardous waste contractor |
| This compound in Organic Solvent | Labeled, sealed hazardous waste container (compatible with solvent) | EHS/Licensed hazardous waste contractor |
| This compound in Aqueous Solution | Labeled, sealed hazardous waste container | EHS/Licensed hazardous waste contractor |
| Contaminated Sharps | Puncture-resistant sharps container for chemical waste | EHS/Licensed hazardous waste contractor |
Experimental Protocols
As this compound is a research compound, specific experimental protocols for its synthesis or use are not broadly available. However, the disposal procedures outlined above are based on standard laboratory practices for handling novel chemical entities.
Diagrams
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and procedures, and adhere to all local, state, and federal regulations. If you are unsure about any aspect of handling or disposing of this compound, contact your Environmental Health and Safety department for assistance.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthetic Studies towards Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Synthesis of (−)-Maoecrystal V by Enantiodetermining C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. odu.edu [odu.edu]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Waste Disposal in Laboratory - Environmental Marketing Services [emsllcusa.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
